Mechanistic Profiling and Chromatographic Control of Tetra-O-acetyl Iopromide in Contrast Media Manufacturing
Executive Summary In the development and quality control of non-ionic iodinated contrast media (ICM), impurity profiling is not merely a regulatory checkbox—it is a critical safety parameter. Iopromide, a widely utilized...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the development and quality control of non-ionic iodinated contrast media (ICM), impurity profiling is not merely a regulatory checkbox—it is a critical safety parameter. Iopromide, a widely utilized low-osmolality radiocontrast agent, relies on its four highly polar hydroxyl groups to maintain water solubility and biological tolerability. However, during its synthesis, these same hydroxyl groups must often be transiently protected, leading to the potential formation of Tetra-O-acetyl Iopromide (CAS: 1246820-70-1)[1].
As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind the formation of this specific impurity, evaluate its physicochemical impact, and provide a self-validating analytical protocol for its precise chromatographic quantification[2].
Mechanistic Origins: The Double-Edged Sword of Hydroxyl Protection
Understanding an impurity requires reverse-engineering its synthetic genesis. Iopromide features a heavily sterically hindered 2,4,6-triiodoisophthalamide core flanked by two 2,3-dihydroxypropyl side chains.
During the manufacturing process, particularly during amidation or N-alkylation steps, the four free hydroxyl groups are highly susceptible to unwanted side reactions (e.g., O-alkylation). To circumvent this, process chemists employ transient O-acetylation using acetic anhydride and a catalytic acid (such as sulfuric acid) to convert the hydrophilic diols into stable, lipophilic acetates[3].
While this protects the molecule during harsh coupling steps, it introduces a critical vulnerability: the final alkaline hydrolysis (deprotection) step. The hydrolysis kinetics are severely bottlenecked by the extreme steric hindrance of the three bulky iodine atoms on the aromatic ring. If the reaction temperature, time, or base equivalents are sub-optimal, the deprotection stalls. This incomplete hydrolysis yields a cascade of partial acetates, with Tetra-O-acetyl Iopromide representing the extreme case of total deprotection failure[3].
Fig 1. Genesis of Tetra-O-acetyl Iopromide via incomplete alkaline hydrolysis during synthesis.
Structural and Physicochemical Impact of O-Acetylation
The conversion of four hydroxyl groups to four acetate esters fundamentally alters the molecule's physicochemical profile. By eliminating the hydrogen-bond donating capacity of the polyol side chains, the molecule undergoes a massive shift in its partition coefficient (LogP).
Table 1: Physicochemical Comparison
Property
Iopromide (API)
Tetra-O-acetyl Iopromide (Impurity)
CAS Number
73334-07-3
1246820-70-1
Molecular Formula
C18H24I3N3O8
C26H32I3N3O12
Molecular Weight
791.11 g/mol
959.26 g/mol
Free Hydroxyl Groups
4
0
Relative Lipophilicity
Low (Highly Hydrophilic)
High (Highly Lipophilic)
Data supported by pharmacopeial reference standards and chemical databases[1],[4].
Analytical Strategy: Resolving the Lipophilicity Gap
The primary analytical challenge in quantifying Tetra-O-acetyl Iopromide alongside the API is bridging this massive lipophilicity gap. An isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method optimized for the polar Iopromide will fail entirely; the tetra-acetylated impurity will bind irreversibly to the hydrophobic C18 stationary phase, leading to column fouling and ghost peaks in subsequent runs[1].
To establish a self-validating system, we must utilize a dynamic gradient. The method begins with a highly aqueous mobile phase to retain and resolve the polar API and its related hydrophilic impurities. Subsequently, a steep ramp to a strong organic modifier (Acetonitrile) forces the elution of the strongly bound Tetra-O-acetyl Iopromide.
Fig 2. RP-HPLC elution logic demonstrating lipophilicity-driven separation on a C18 column.
Step-by-Step Protocol: RP-HPLC Quantification
This protocol is designed as a self-validating workflow. The causality of the gradient ensures that if the system suitability test (SST) passes, the absence of a late-eluting peak definitively proves the absence of the impurity, rather than a failure of the impurity to elute.
Step 1: System and Reagent Preparation
Column: C18, 250 mm × 4.6 mm, 5 µm particle size (ensures sufficient theoretical plates to resolve Iopromide stereoisomers).
Mobile Phase A: Ultrapure Water with 0.1% Trifluoroacetic acid (TFA) to suppress silanol ionization.
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.
Detection: UV at 254 nm (optimal absorption for the triiodinated benzene ring).
Step 2: Self-Validating Gradient Program
The steep transition at 15 minutes is the causal mechanism that drives the lipophilic impurity off the column.
Table 2: HPLC Gradient Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Target / Causality
0.0
95
5
Column Equilibration
5.0
95
5
Elution of highly polar degradation products
15.0
70
30
Elution of Iopromide API
25.0
10
90
Forced elution of Tetra-O-acetyl Iopromide
30.0
10
90
Column Wash (removes highly lipophilic dimers)
31.0
95
5
Re-equilibration for next injection
Step 3: System Suitability Testing (SST)
Prepare a resolution solution containing 1.0 mg/mL Iopromide API and 0.01 mg/mL Tetra-O-acetyl Iopromide reference standard[4].
Inject 10 µL of the SST solution.
Validation Gate: The method is only valid if the resolution factor (
Rs
) between the API peak (~12-14 min) and the Tetra-O-acetyl peak (~22-24 min) is
>10.0
. This proves the gradient successfully bridges the lipophilicity gap.
Step 4: Sample Execution and Analysis
Dissolve the production batch sample in a 50:50 mixture of Water:Acetonitrile to ensure the solubility of both the polar API and any potential lipophilic impurities.
Inject the sample and monitor the baseline at 254 nm. Quantify the Tetra-O-acetyl Iopromide peak against a calibrated external standard curve[1].
Conclusion
The presence of Tetra-O-acetyl Iopromide in final contrast media formulations is a direct biomarker of incomplete alkaline hydrolysis during API synthesis. By understanding the mechanistic causality—specifically the steric hindrance that stalls deprotection and the resulting massive shift in lipophilicity—analytical scientists can design robust, self-validating chromatographic methods. Implementing steep gradient RP-HPLC ensures that this critical impurity is reliably quantified, safeguarding the purity and tolerability of the final drug product.
References
Pharmaffiliates. Iopromide-impurities and Reference Standards. Drug Reference Standards & Impurity Synthesis.
URL:[Link][4]
Google Patents. Process for preparation of iopromide (US8420858B2). Detailed synthetic routes involving acetic anhydride protection and sulfuric acid catalysis.
URL:[3]
A Technical Guide to the Mass Spectrometric Fragmentation of Tetra-O-acetyl Iopromide
Senior Application Scientist Note: This document provides an in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of Tetra-O-acetyl Iopromide. The propose...
Author: BenchChem Technical Support Team. Date: April 2026
Senior Application Scientist Note: This document provides an in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of Tetra-O-acetyl Iopromide. The proposed pathways are based on established principles of gas-phase ion chemistry for halogenated, acetylated, and amide-containing organic molecules. The methodologies and interpretations herein are designed to guide researchers in the structural elucidation, impurity profiling, and metabolic analysis of Iopromide derivatives.
Introduction
Iopromide: A Cornerstone in Medical Imaging
Iopromide is a non-ionic, low-osmolar, iodinated contrast agent widely used in diagnostic imaging, particularly for X-ray and computed tomography (CT) scans.[1][2] Its structure is based on a tri-iodinated N-methylisophthalamide core, featuring hydrophilic side chains that ensure water solubility and biocompatibility.[3][4] The three iodine atoms provide the high electron density necessary to attenuate X-rays, thereby enhancing the visibility of internal structures like blood vessels.[1][3] Its favorable safety profile and diagnostic efficacy have made it a staple in radiological procedures for decades.[4]
Tetra-O-acetyl Iopromide: A Key Derivative for Analysis
Iopromide possesses four free hydroxyl groups on its two N,N'-bis(2,3-dihydroxypropyl) side chains.[3] Acetylation of these groups to yield Tetra-O-acetyl Iopromide is a common chemical modification. This derivatization serves multiple purposes in a research and development context:
Increased Lipophilicity: Acetylation masks the polar hydroxyl groups, increasing the molecule's lipophilicity, which can be advantageous for certain chromatographic separations or for studying membrane transport.
Synthetic Intermediate: It can serve as a protected intermediate in the synthesis of more complex Iopromide analogues.[5]
Mass Spectrometric Analysis: The addition of acetyl groups provides unique fragmentation handles (characteristic neutral losses) that aid in structural confirmation via mass spectrometry.[6][7]
The structure of Tetra-O-acetyl Iopromide is shown below:
The Role of Mass Spectrometry in Structural Elucidation
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is an indispensable tool for the structural characterization of complex organic molecules like Iopromide and its derivatives.[8][9] ESI is a soft ionization technique that typically generates intact protonated molecules ([M+H]⁺), preserving the molecular weight information.[10] Subsequent fragmentation of these precursor ions through collision-induced dissociation (CID) in the mass spectrometer provides a reproducible "fingerprint" based on the molecule's structure, allowing for unambiguous identification and detailed structural analysis.[11][12]
Experimental Methodology
Synthesis and Sample Preparation of Tetra-O-acetyl Iopromide
The following protocol describes a standard laboratory procedure for the acetylation of Iopromide.
Expert Insight: The use of acetic anhydride with a mild base like pyridine is a classic and highly efficient method for acetylating hydroxyl groups without cleaving the more robust amide bonds. The reaction is typically performed at or below room temperature to prevent side reactions.
Protocol:
Dissolution: Dissolve 100 mg of Iopromide in 5 mL of anhydrous pyridine in a round-bottom flask.
Acylation: Cool the solution to 0°C in an ice bath. Add 1.5 mL of acetic anhydride dropwise with stirring.
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere to ensure complete acetylation.
Quenching: Carefully quench the reaction by slowly adding 10 mL of ice-cold water to hydrolyze the excess acetic anhydride.
Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of ethyl acetate and 20 mL of 1 M HCl. Shake and separate the layers. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Tetra-O-acetyl Iopromide.
Purification: Purify the product via column chromatography on silica gel using a gradient of methanol in dichloromethane.
Sample for MS: For MS analysis, prepare a 1 µg/mL solution of the purified product in a 50:50 acetonitrile:water mixture containing 0.1% formic acid. The formic acid aids in the protonation of the analyte in the ESI source.
Mass Spectrometry Parameters (ESI-MS/MS)
The following parameters are recommended for analysis on a high-resolution instrument such as a Q-TOF or Orbitrap mass spectrometer.
Expert Insight: Positive ion mode is selected due to the presence of multiple amide groups, which are readily protonated. A stepped collision energy approach is valuable; low energies reveal initial, gentle fragmentations (like the loss of acetyl groups), while higher energies induce more extensive fragmentation of the core structure.
Desolvation Gas (N₂): Flow rate of 8-10 L/min at 350-400°C
Sheath Gas (N₂): Flow rate of 35-45 arbitrary units
Mass Analyzer: Full Scan (m/z 100-1200) followed by data-dependent MS/MS
Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z ~960.26
Collision Gas: Argon
Collision Energy: Stepped normalized collision energy (NCE) of 15, 25, and 40 eV to observe a full range of product ions.
Experimental Workflow Diagram
The overall process from derivatization to data analysis is outlined below.
Caption: Sequential loss of ketene from the precursor ion.
The final product of this sequence, the ion at m/z 792.22, corresponds to the protonated Iopromide molecule. This ion will then undergo further fragmentation characteristic of the core Iopromide structure.
Core Structure Fragmentation: Amide Bond Cleavages
Amide bonds are common sites of cleavage in CID experiments. [11][12][14]For Tetra-O-acetyl Iopromide (or its de-acetylated product, Iopromide), cleavage of the three amide bonds will lead to several diagnostic product ions. The fragmentation is expected to occur primarily at the two isophthalamide linkages.
Pathway A: Cleavage of the N-(2,3-diacetoxypropyl) Amide Bond
Cleavage of the amide bond connecting the aromatic ring to the non-methylated side chain can generate a stable acylium ion.
Caption: Fragmentation via cleavage of the primary amide side chain.
Pathway B: Cleavage of the N-methyl-N-(2,3-diacetoxypropyl) Amide Bond
A similar cleavage can occur at the tertiary amide linkage, involving the methylated nitrogen.
Caption: Fragmentation via cleavage of the tertiary amide side chain.
Side Chain Fragmentation
Further fragmentation can occur within the side chains themselves, particularly from the de-acetylated Iopromide ion (m/z 792.22). This often involves losses of water (H₂O, 18.01 Da) and formaldehyde (CH₂O, 30.01 Da) from the dihydroxypropyl moieties.
Data Summary and Interpretation
Table of Predicted Key Fragment Ions
The table below summarizes the major predicted fragment ions for Tetra-O-acetyl Iopromide under ESI-MS/MS conditions.
Calculated m/z
Proposed Formula
Neutral Loss from [M+H]⁺
Proposed Structural Assignment
960.26
[C₂₆H₃₃I₃N₃O₁₂]⁺
-
Protonated Molecule [M+H]⁺
918.25
[C₂₄H₃₁I₃N₃O₁₁]⁺
C₂H₂O (42.01 Da)
[M+H - ketene]⁺
876.24
[C₂₂H₂₉I₃N₃O₁₀]⁺
2 x C₂H₂O (84.02 Da)
[M+H - 2 ketene]⁺
834.23
[C₂₀H₂₇I₃N₃O₉]⁺
3 x C₂H₂O (126.03 Da)
[M+H - 3 ketene]⁺
792.22
[C₁₈H₂₅I₃N₃O₈]⁺
4 x C₂H₂O (168.04 Da)
[M+H - 4 ketene]⁺ (Protonated Iopromide)
787.97
[C₁₉H₁₂I₃N₂O₉]⁺
C₇H₁₃NO₄ (173.09 Da)
Acylium ion from Pathway A
773.95
[C₁₉H₁₂I₃N₂O₉]⁺
C₈H₁₅NO₄ (187.11 Da)
Acylium ion from Pathway B
645.87
[C₁₁H₈I₂N₂O₅]⁺
C₇H₁₃NO₄ + I (300.0 Da)
Acylium ion from Pathway A with loss of Iodine
Interpreting the Spectrum
When analyzing an experimental spectrum, the presence of the ion series corresponding to the sequential loss of four 42.01 Da units is the primary confirmation of a tetra-acetylated structure. The ion at m/z 792.22 serves as a gateway to the fragmentation of the Iopromide core. The subsequent fragments, such as the acylium ions at m/z 787.97 and 773.95 (or their de-acetylated counterparts), confirm the connectivity of the side chains to the tri-iodinated aromatic ring. The characteristic isotopic pattern of the three iodine atoms will be evident in all iodine-containing fragments, further aiding in their identification.
Conclusion
The gas-phase fragmentation of Tetra-O-acetyl Iopromide under ESI-MS/MS is a predictable process governed by the molecule's key functional groups. The analysis is dominated by the facile and sequential loss of ketene from the four acetyl groups, followed by characteristic cleavages of the core amide bonds. This technical guide provides a robust framework for researchers to identify Tetra-O-acetyl Iopromide, confirm its structure, and screen for related substances. By understanding these fragmentation pathways, scientists in pharmaceutical development and analytical chemistry can leverage mass spectrometry to its full potential for the characterization of complex drug molecules and their derivatives.
References
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An In-depth Technical Guide to the Pharmacokinetics and Metabolic Profiling of Iopromide and Its Derivatives
Foreword Iopromide, a non-ionic, low-osmolality iodinated contrast medium, is a cornerstone of modern diagnostic imaging.[1][2] Its efficacy in opacifying vascular structures for radiographic procedures is well-establish...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword
Iopromide, a non-ionic, low-osmolality iodinated contrast medium, is a cornerstone of modern diagnostic imaging.[1][2] Its efficacy in opacifying vascular structures for radiographic procedures is well-established.[3] However, for the drug development professional and the research scientist, a deeper understanding of its journey through the body—and its fate in the environment—is paramount. This guide provides a comprehensive exploration of the pharmacokinetics and metabolic profile of iopromide. We move beyond a simple recitation of facts to dissect the causality behind its pharmacokinetic behavior and the analytical strategies required for its precise characterization. This document is structured to serve as a practical, authoritative resource, grounding its protocols in established scientific principles and robust analytical methodologies.
Section 1: Core Physicochemical and Pharmacokinetic Profile of Iopromide
Iopromide is a water-soluble, tri-iodinated benzene ring derivative designed for low osmolality to enhance patient tolerability compared to older ionic agents.[4][5] Its fundamental pharmacokinetic profile is characterized by rapid distribution and efficient elimination, which are critical for its function as a diagnostic agent.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Following intravascular injection, iopromide's pharmacokinetic pathway is swift and predictable in individuals with normal renal function.[3]
Absorption: When administered intravenously or intra-arterially, bioavailability is 100%.[3] It rapidly reaches peak plasma concentrations and begins to distribute.[6]
Distribution: Iopromide is distributed throughout the extracellular fluid compartment.[5][6] Its volume of distribution at a steady state is approximately 16 liters, underscoring its confinement to this space.[2][7] A key feature is its minimal binding to plasma proteins, measured at approximately 1%, which facilitates its rapid clearance.[2][4]
Metabolism: In the human body, iopromide is considered metabolically inert.[2][8] There is no significant evidence of metabolism, deiodination, or biotransformation in humans.[2][6] This stability is a crucial aspect of its safety profile, as it prevents the formation of potentially toxic metabolites.
Excretion: Elimination is almost exclusively via the kidneys through glomerular filtration.[3][5][6] Approximately 97% of an administered dose is excreted unchanged in the urine, with only about 2% recovered in feces.[1][2] The elimination half-life is biphasic, with a main elimination phase half-life of approximately 2 hours and a terminal half-life of around 6.2 hours in healthy subjects.[1][2] In patients with impaired renal function, this half-life is significantly prolonged.[8]
Key Pharmacokinetic Parameters
The following table summarizes the essential pharmacokinetic parameters of iopromide in healthy adult subjects.
Section 2: Environmental Fate and Metabolic Profiling
While iopromide is not metabolized in humans, its widespread use and subsequent excretion into wastewater systems have made its environmental fate a subject of significant research.[9] In soil and during biological wastewater treatment, iopromide undergoes biotransformation, leading to the formation of various derivatives or transformation products (TPs).[9][10]
Biotransformation Pathways
The core tri-iodinated aromatic structure of iopromide remains largely intact during these processes; transformations primarily occur on the aliphatic side chains.[9][11]
Aerobic Transformation: In aerobic environments, such as activated sludge in wastewater treatment plants, iopromide is transformed through processes that modify its side chains. A detailed aerobic transformation pathway has been proposed, identifying didespropanediol iopromide (DDPI) as a key stable transformation product.[10][11]
Anaerobic Transformation: In anaerobic conditions, such as those found in some sediments, the transformation pathways involve successive deiodination and hydrolysis of amide moieties.[12][13] This demonstrates that under different environmental pressures, the core structure can be altered, though the initial steps often involve the more labile side chains.
The degree of iodination on iopromide derivatives has been shown to significantly influence the kinetics of biodegradation, highlighting the complexity of predicting the environmental persistence of these compounds.[10]
Diagram of Iopromide Environmental Transformation
The following diagram illustrates a simplified pathway of iopromide transformation in environmental systems, highlighting key modification steps.
Caption: Simplified environmental transformation pathways of iopromide.
Section 3: Methodologies for Pharmacokinetic and Metabolic Analysis
Accurate characterization of iopromide and its derivatives requires robust bioanalytical methods. Liquid chromatography coupled to mass spectrometry (LC-MS) is the cornerstone technology for this purpose, offering the sensitivity and specificity needed to quantify low concentrations in complex biological and environmental matrices.[14][15]
Protocol: In Vivo Pharmacokinetic Study in Human Subjects
This protocol outlines a standard approach for determining the pharmacokinetic profile of iopromide following intravenous administration.
Objective: To determine the plasma concentration-time profile and calculate key pharmacokinetic parameters of iopromide.
Methodology:
Subject Recruitment: Select healthy volunteers with normal renal function (e.g., estimated glomerular filtration rate > 90 mL/min/1.73m²). Obtain informed consent and perform baseline health screening.
Dosing: Administer a clinically relevant dose of iopromide (e.g., 300 mg I/kg) as an intravenous bolus injection.[16]
Sample Collection (Blood):
Collect venous blood samples into heparinized or EDTA-containing tubes at pre-defined time points: pre-dose (0), and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
Immediately centrifuge the blood samples (e.g., 1500 x g for 10 minutes at 4°C) to separate the plasma.
Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until analysis.
Sample Collection (Urine):
Collect total urine output in intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours).
Measure the total volume for each collection interval, and store an aliquot at -20°C or below until analysis.
Bioanalysis: Quantify iopromide concentrations in plasma and urine samples using a validated LC-MS/MS method (see Protocol 3.2).
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software to calculate pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).
Protocol: Bioanalytical Quantification by UHPLC-MS/MS
This protocol provides a detailed workflow for the quantification of iopromide in human plasma.
Objective: To accurately and precisely measure the concentration of iopromide in plasma samples.
Materials:
Human plasma samples
Iopromide analytical standard
Iopromide-d3 (or other stable isotope-labeled internal standard)
Acetonitrile (ACN), HPLC-grade
Methanol (MeOH), HPLC-grade
Formic acid, LC-MS grade
Ultrapure water
Methodology:
Preparation of Standards:
Prepare a primary stock solution of iopromide and the internal standard (IS) in a suitable solvent (e.g., methanol).
Perform serial dilutions to create working solutions for calibration curve standards (e.g., 2 to 500 µg/mL) and quality control (QC) samples (low, mid, high concentrations).[17]
Spike blank human plasma with the working solutions to generate calibration standards and QC samples.
Sample Preparation (Protein Precipitation):
Rationale: This step is crucial for removing high-abundance proteins that interfere with LC-MS analysis. Acetonitrile or methanol are effective precipitants for this purpose.[17]
Thaw plasma samples, calibration standards, and QCs on ice.
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold ACN containing the internal standard (e.g., at 100 ng/mL).
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
Carefully transfer the supernatant to an HPLC vial for analysis.
UHPLC-MS/MS Analysis:
Instrumentation: Utilize a UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).[14][17]
Chromatographic Separation:
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then return to initial conditions to re-equilibrate.
Integrate the chromatographic peaks for iopromide and the IS.
Calculate the peak area ratio (Analyte Area / IS Area).
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
Determine the concentration of iopromide in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Diagram of Bioanalytical Workflow
This diagram outlines the logical flow of the bioanalytical process from sample receipt to final data reporting.
Caption: End-to-end workflow for pharmacokinetic analysis of iopromide.
Section 4: Conclusion
The pharmacokinetic profile of iopromide is defined by its chemical stability within the human body, leading to a predictable course of distribution and rapid renal excretion. This profile is ideal for its role as an intravascular contrast agent. However, its journey does not end upon excretion. The biotransformation of iopromide and its derivatives in the environment presents a complex and important field of study for environmental scientists and regulators. The robust analytical workflows detailed herein, centered on LC-MS/MS, are essential tools for both clinical pharmacokinetic monitoring and advanced environmental metabolic profiling, providing the accuracy and sensitivity required to understand the complete lifecycle of these critical diagnostic agents.
References
Bayer Inc. (2020, January 22). ULTRAVIST (iopromide injection) Product Monograph. Retrieved from [Link]
Iopromide: Applications in Angiography and its Pharmacological Caracteristics. (2024, August 28). Synapse. Retrieved from [Link]
Jekel, M., et al. (2025, November 23). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Water Research. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3736, Iopromide. Retrieved from [Link]
Pflugfelder, J., et al. (2004). Pharmacokinetics and tolerability of iopromide 240 after lumbar myelography. American Journal of Neuroradiology. Retrieved from [Link]
Schulz, M., et al. (2008). Transformation of the X-ray Contrast Medium Iopromide In Soil and Biological Wastewater Treatment. Environmental Science & Technology. Retrieved from [Link]
Urology Textbook. (n.d.). Iodinated Contrast: Adverse Effects, Contraindications and Dosage. Retrieved from [Link]
McEachran, A. D., et al. (2015). Application of metabolite profiling tools and time-of-flight mass spectrometry in the identification of transformation products of iopromide and iopamidol during advanced oxidation. Environmental Science & Technology. Retrieved from [Link]
Mützel, W., & Speck, U. (1984). Pharmacochemical profile of iopromide. Investigative Radiology. Retrieved from [Link]
Redeker, M., et al. (2018). Anaerobic Transformation of the Iodinated X-ray Contrast Medium Iopromide, Its Aerobic Transformation Products, and Transfer to Further Iodinated X-ray Contrast Media. Environmental Science & Technology. Retrieved from [Link]
Clauss, W., & Uhlig, S. (1989). Renal Excretion of Iopromide and Iopamidol After Intravenous Administration in Digital Subtraction Angiography. Investigative Radiology. Retrieved from [Link]
Drugs.com. (2025, August 28). Iopromide (Professional Patient Advice). Retrieved from [Link]
What is the mechanism of Iopromide? (2024, July 17). Synapse. Retrieved from [Link]
Redeker, M., et al. (2018). Anaerobic Transformation of the Iodinated X-ray Contrast Medium Iopromide, Its Aerobic Transformation Products, and Transfer to Further Iodinated X-ray Contrast Media. ACS Publications. Retrieved from [Link]
Schulz, M., et al. (2008). Transformation of the X-ray Contrast Medium Iopromide In Soil and Biological Wastewater Treatment. ResearchGate. Retrieved from [Link]
Li, X., et al. (2023). Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. Semantic Scholar. Retrieved from [Link]
Bettmann, M. A., et al. (1997). Efficacy and safety of iopromide for excretory urography. Investigative Radiology. Retrieved from [Link]
Kostić, N., & Dŏbrić, S. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Retrieved from [Link]
Tetra-O-acetyl Iopromide: Comprehensive Analysis of Exact Mass, Molecular Weight, and Structural Characterization
Executive Summary In the realm of analytical chemistry and pharmacokinetic profiling, the derivatization of highly polar active pharmaceutical ingredients (APIs) is a critical technique for improving chromatographic beha...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of analytical chemistry and pharmacokinetic profiling, the derivatization of highly polar active pharmaceutical ingredients (APIs) is a critical technique for improving chromatographic behavior and structural elucidation. Iopromide, a non-ionic, water-soluble X-ray contrast medium, possesses multiple hydroxyl groups that complicate certain mass spectrometric and organic separation workflows. By converting Iopromide into Tetra-O-acetyl Iopromide , researchers create a stable, less polar intermediate. This whitepaper provides an in-depth technical analysis of the molecular weight, monoisotopic exact mass, and the self-validating experimental protocols required to synthesize and characterize this compound using High-Resolution Mass Spectrometry (HRMS).
Mechanistic Rationale for Derivatization
Iopromide (
C18H24I3N3O8
) contains four free hydroxyl (-OH) groups distributed across its side chains. While these hydroxyls are essential for the drug's high aqueous solubility and biocompatibility in vivo, they render the molecule highly polar and susceptible to hydrogen-bonding-induced peak tailing in reverse-phase liquid chromatography (RPLC).
The Causality of Acetylation:
Exhaustive acetylation of these four hydroxyl groups using acetic anhydride replaces the polar -OH groups with less polar ester (acetate) groups. This transformation serves three primary purposes in drug development:
Chromatographic Resolution: It significantly increases the molecule's lipophilicity (LogP), allowing for sharper peak shapes and longer retention times on standard C18 columns.
Stable Isotope Labeling: Acetylation is frequently employed as a synthetic step to generate deuterated internal standards, such as Tetra-O-acetyl Iopromide-d3, which are critical for absolute quantification in LC-MS/MS bioanalysis[1][2].
Mass Spectrometric Volatility: The masking of hydrogen bond donors improves the ionization efficiency and desolvation characteristics during Electrospray Ionization (ESI)[3].
Stoichiometry and Mass Calculations
As a Senior Application Scientist, I frequently encounter discrepancies in commercial chemical databases regarding the exact mass of highly iodinated compounds. For instance, some supplier databases erroneously list the exact mass of native Iopromide as 791.11 Da[4], which is actually its average molecular weight. The true monoisotopic exact mass of Iopromide is 790.869 Da.
When Iopromide undergoes exhaustive acetylation, four acetyl groups (
CH3CO
) replace four protons (
H
).
To utilize HRMS for structural validation, we must calculate the theoretical monoisotopic exact mass using the most abundant isotopes (
12C
,
1H
,
127I
,
14N
,
16O
):
Carbon (C):26×12.000000=312.000000 Da
Hydrogen (H):32×1.007825=32.250400 Da
Iodine (I):3×126.904473=380.713419 Da
Nitrogen (N):3×14.003074=42.009222 Da
Oxygen (O):12×15.994915=191.938980 Da
Total Monoisotopic Exact Mass:958.9120 DaAverage Molecular Weight:959.26 g/mol [5][6]
(Note: Iodine is naturally monoisotopic (
127I
at 100% abundance), meaning the isotopic envelope of Tetra-O-acetyl Iopromide is driven entirely by the natural abundance of
13C
,
15N
, and
18O
.)
Quantitative Data Summaries
Table 1: Physicochemical Properties Comparison
Property
Native Iopromide
Tetra-O-acetyl Iopromide
Molecular Formula
C18H24I3N3O8
C26H32I3N3O12
Average Molecular Weight
791.11 g/mol
959.26 g/mol
Monoisotopic Exact Mass
790.869 Da
958.912 Da
Free Hydroxyl Groups
4
0
Esterified Acetyl Groups
0
4
Table 2: HRMS Expected Adducts (Positive Ion Mode)
Ion Species
Formula
Theoretical Exact m/z
Protonated [M+H]⁺
[C26H33I3N3O12]+
959.9198
Sodiated [M+Na]⁺
[C26H32I3N3O12Na]+
981.9018
Ammoniated [M+NH₄]⁺
[C26H36I3N4O12]+
976.9464
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . The synthesis protocol includes a built-in mass spectrometric feedback loop to guarantee reaction completeness.
Protocol 1: Exhaustive Acetylation of Iopromide
Causality Focus: Pyridine is utilized not merely as a solvent, but as a nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate with acetic anhydride, driving the esterification of sterically hindered secondary alcohols.
Initiation: Dissolve 100 mg of Iopromide API in 2.0 mL of anhydrous pyridine under an inert nitrogen atmosphere.
Reagent Addition: Add 500 µL of acetic anhydride (a vast molar excess) dropwise at 0 °C to prevent exothermic degradation.
Propagation: Allow the reaction mixture to warm to room temperature (20-25 °C) and stir continuously for 12 hours.
Quenching: Pour the mixture into 10 mL of ice-cold water. The excess acetic anhydride will hydrolyze into acetic acid.
Extraction: Extract the aqueous layer with ethyl acetate (
3×10 mL
). Wash the combined organic layers with 1M HCl to remove residual pyridine, followed by a brine wash.
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo to yield crude Tetra-O-acetyl Iopromide.
Protocol 2: Self-Validating LC-HRMS Analysis
Causality Focus: High-resolution mass spectrometry (HRMS) is critical here. It not only confirms the exact mass of the target compound but acts as a validation gate to ensure no partially acetylated intermediates (mono-, di-, or tri-acetylated) remain[3].
Sample Preparation: Dilute the crude product to 1 µg/mL in 50:50 Water:Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.
MS Parameters (ESI+): Capillary voltage at 3.0 kV, desolvation temperature at 350 °C.
Validation Criteria:
Target Confirmation: Observe the
[M+H]+
peak at m/z 959.9198 with a mass error of < 5 ppm.
Completeness Check: Scan for
[M+H]+
of tri-acetylated (m/z 917.9092) and di-acetylated (m/z 875.8987) species. The absence of these peaks validates 100% reaction efficiency.
Workflow Visualization
Workflow for synthesis and LC-HRMS validation of Tetra-O-acetyl Iopromide.
References
Benchchem. "Tetra-O-acetyl Iopromide | 1246820-70-1 | Mass Spectrometry (MS) for Molecular Weight." Benchchem.
Toxicity and Ecotoxicity Data for Tetra-O-acetyl Iopromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary Introduction Iopromide: Chemical Identity and Clinical Significance Iopromide is a non-ionic, low-osmolar iodinated contrast medium (ICM)...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
Iopromide: Chemical Identity and Clinical Significance
Iopromide is a non-ionic, low-osmolar iodinated contrast medium (ICM) widely used in medical imaging to enhance the visibility of internal structures during X-ray procedures, including computed tomography (CT) scans.[5] Its chemical structure is designed for high water solubility and biological inertness, allowing it to pass through the human body with minimal metabolic alteration.[6][7] Following intravascular administration, approximately 75% of the Iopromide dose is excreted unchanged in urine within four hours, with nearly 100% excretion within 24 hours.[2] This rapid elimination is a key factor in its clinical utility and safety profile.
The Rationale for Comprehensive Toxicity Assessment
The extensive and high-volume use of Iopromide in clinical settings worldwide leads to its continuous introduction into wastewater systems.[2][8] The inherent stability designed for safe passage through the human body becomes a challenge for environmental degradation.[4] This persistence necessitates a thorough evaluation of its potential long-term impact on both human health, through drinking water, and aquatic ecosystems.
Critical Data Gap: The Case of Tetra-O-acetyl Iopromide
A thorough review of existing literature reveals a significant lack of specific toxicity and ecotoxicity data for Tetra-O-acetyl Iopromide. As a derivative of Iopromide, its toxicological profile may differ due to changes in physicochemical properties imparted by the acetyl groups. Acetylation can alter a molecule's lipophilicity, which may, in turn, affect its absorption, distribution, metabolism, excretion (ADME) profile, and bioavailability. Without empirical data, any assessment of Tetra-O-acetyl Iopromide remains speculative. This guide, therefore, uses Iopromide as a surrogate and foundational model for understanding the potential risks associated with its acetylated form.
Mammalian Toxicity Profile of Iopromide
Iopromide is generally well-tolerated in clinical practice.[1] However, like all pharmaceuticals, it is associated with a range of adverse drug reactions (ADRs).
Acute Systemic Toxicity and Adverse Drug Reactions
A pooled analysis of three non-interventional studies encompassing 132,012 patients revealed that ADRs were reported in 2.49% of patients.[1] The majority of these reactions were mild in nature.[1]
Table 1: Summary of Adverse Drug Reactions (ADRs) Associated with Iopromide
ADR Category
Common Manifestations
Incidence/Remarks
Reference
General
Injection site warmth, feeling hot, nausea/vomiting, dysgeusia (altered taste)
| Cardiovascular | Heart attack, stroke, blood clotting problems. | Can occur, particularly in patients with pre-existing cardiovascular conditions. |[9][10] |
Organ-Specific Toxicity
Nephrotoxicity: The administration of iodinated contrast media can pose a risk of nephrotoxicity, particularly in vulnerable patients.[11] The osmolality of the contrast medium appears to be a significant factor in its potential to cause kidney damage.[11]
Thyroid Function: Due to its iodine content, Iopromide can affect thyroid function. Hypothyroidism has been observed in children aged 3 years and younger following Iopromide administration.[9][10]
Chemotoxicity
In vitro studies assessing chemotoxicity through protein binding, enzyme inhibition, and effects on blood coagulation have shown that Iopromide has significantly less activity compared to conventional high-osmolality contrast media.[12] Its chemotoxicity profile is comparable to that of other non-ionic agents like iopamidol.[12]
Environmental Fate and Ecotoxicity of Iopromide
The environmental lifecycle of Iopromide begins with its excretion and subsequent entry into wastewater systems. Its high stability and hydrophilicity govern its fate in the aquatic environment.
Caption: Environmental Lifecycle of Iodinated Contrast Media (ICM) like Iopromide.
Environmental Persistence
Iopromide is classified as not readily biodegradable.[13] Its chemical stability, a desirable trait for in-vivo applications, results in its persistence in aquatic environments with long environmental half-lives.[2] Consequently, Iopromide and other ICMs are frequently detected in surface water, groundwater, and even drinking water.[3][14]
Biodegradation and Transformation
While resistant to biodegradation, some primary degradation of Iopromide can occur in environments simulating sewage treatment.[6][7] Studies have shown that under certain conditions, Iopromide can be transformed into metabolites.[15] However, complete mineralization to carbon dioxide has not been observed.[15] Photodegradation can also contribute to its transformation in surface waters, with some degradation products showing faster photolysis than the parent compound.[6][7]
Aquatic Ecotoxicity
A battery of ecotoxicity tests has been conducted to assess the environmental risk of Iopromide.
Table 2: Summary of Ecotoxicity Data for Iopromide
| Fish (Danio rerio - zebrafish) | Early-life Stage (Chronic) | No Observed Effect Concentration (NOEC) | No effects up to 100 mg/L for a primary degradation product |[7] |
The available data indicates that Iopromide itself has a low potential for causing acute or chronic toxicity to aquatic organisms at environmentally relevant concentrations.[13] The Predicted Environmental Concentration (PEC) is significantly lower than the Predicted No-Effect Concentration (PNEC), suggesting a low environmental risk from the parent compound.[13]
Formation of Iodine-based Disinfection By-Products (I-DBPs)
A significant ecotoxicological concern arises from the transformation of Iopromide during water disinfection processes, such as chlorination.[2] These processes can lead to the formation of I-DBPs, which have been shown to exhibit notable cytotoxic and genotoxic effects.[2][4] The continuous input of Iopromide into water sources that undergo disinfection could therefore pose a long-term risk to both aquatic life and human health through drinking water.[3]
Experimental Protocols and Methodologies
The assessment of Iopromide's environmental risk follows a structured, multi-tiered approach.
Conceptual Workflow for Environmental Risk Assessment
Caption: Conceptual Workflow for Environmental Risk Assessment of Pharmaceuticals.
Standard Ecotoxicity Testing Methodologies
The ecotoxicity data for Iopromide have been generated using standardized test protocols, likely following guidelines from the Organisation for Economic Co-operation and Development (OECD). These include:
OECD 301 E (Ready Biodegradability): Used to classify Iopromide as not readily biodegradable.[13]
Acute Toxicity Tests: Short-term studies (e.g., 48h for Daphnia, 96h for fish) to determine the concentration causing effects in 50% of the population (EC50/LC50).
Chronic Toxicity Tests: Longer-term studies covering a significant portion of the organism's life cycle (e.g., 21-day Daphnia reproduction test, fish early-life stage tests) to determine the No-Observed-Effect Concentration (NOEC).
Discussion and Future Research Directions
Implications of Acetylation on Toxicity and Bioavailability
The acetylation of Iopromide to form Tetra-O-acetyl Iopromide would increase its lipophilicity. This chemical modification could have several toxicological implications:
Increased Bioaccumulation: Higher lipophilicity could lead to greater uptake and accumulation in organisms' tissues, potentially increasing chronic toxicity.
Altered Bioavailability: Changes in solubility and membrane permeability could affect the absorption and distribution of the compound in mammals.
Different Metabolic Pathways: The acetyl groups could be subject to hydrolysis by esterase enzymes, potentially leading to different metabolic profiles and transformation products in both humans and the environment.
The Imperative for Empirical Data
The potential for altered toxicological and environmental profiles means that the data for Iopromide cannot be directly extrapolated to Tetra-O-acetyl Iopromide with high confidence. There is a critical need for empirical studies on the acetylated derivative, including:
Standard Ecotoxicity Testing: A full battery of acute and chronic tests on representative aquatic organisms.
Biodegradability Studies: To determine its persistence relative to Iopromide.
Mammalian Toxicity Screening: To assess its acute toxicity and potential for irritation or other adverse effects.
References
Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities - PMC. (2026, February 4). Vertex AI Search.
The Environmental Impact of Iodinated Contrast Media - Ovid. Vertex AI Search.
The Environmental Impact of Iodinated Contrast Media: Strategies for Optimized Use and Recycling - PubMed. (2024, December 2). Vertex AI Search.
The Environmental Impact of Iodinated Contrast Media: Strategies for Optimized Use and Recycling - University of Texas Southwestern Medical Center. (2025, March 1). Vertex AI Search.
Investigations into the environmental fate and effects of iopromide (ultravist)
Investigations into the environmental fate and effects of iopromide (ultravist), a widely used iodinated X-ray contrast medium - PubMed. (2002, January 15). Vertex AI Search.
New Study Reveals Millions of Liters of Medical Imaging Contrast Media Contribute to Environmental Pollution - Neiman Institute. (2025, December 5). Vertex AI Search.
Environmental risk assessment for the widely used iodinated X-ray contrast agent iopromide (Ultravist) - PubMed. Vertex AI Search.
Transformation and ecotoxicological effects of iodinated X-ray contrast media. (2020, May 21). Vertex AI Search.
Degradation of Iopromide During the UV-LED/chlorine Reaction: Effect of Wavelength, Radical Contribution, Transformation Products, and Toxicity | Request PDF - ResearchG
Biodegradation of the iodinated X-ray contrast media diatrizoate and iopromide - PubMed. Vertex AI Search.
Iopromide Side Effects: Common, Severe, Long Term - Drugs.com. (2025, November 19). Vertex AI Search.
Safety and tolerability of iopromide intravascular use: a pooled analysis of three non-interventional studies in 132012 patients - PubMed. (2013, September 16). Vertex AI Search.
The effects of the iodinated X-ray contrast media iodixanol, iohexol, iopromide, and ioversol on the rat kidney epithelial cell line NRK 52-E - PubMed. Vertex AI Search.
Iopromide. A new non-ionic contrast medium - PubMed. Vertex AI Search.
Iopromide (injection route) - Side effects & uses - Mayo Clinic. (2026, February 28). Vertex AI Search.
Safety asssessment of iopromide contrast media: a narrative review focusing on adverse events | Current Issues in Pharmacy and Medical Sciences. (2023, September 28). Vertex AI Search.
Application Note: Highly Sensitive LC-MS/MS Quantification of Tetra-O-acetyl Iopromide in Biological Matrices
Scientific Context and Analytical Challenges Iopromide is a widely utilized non-ionic, water-soluble iodinated contrast medium (ICM) essential for diagnostic imaging procedures such as computed tomography (CT) and angiog...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Context and Analytical Challenges
Iopromide is a widely utilized non-ionic, water-soluble iodinated contrast medium (ICM) essential for diagnostic imaging procedures such as computed tomography (CT) and angiography [5]. While the parent drug is highly hydrophilic and rapidly cleared by the kidneys, its derivatives and impurities—such as Tetra-O-acetyl Iopromide—present unique analytical challenges [1]. With a molecular weight of 959.26 Da [3], the acetylation of four hydroxyl groups transforms the molecule into a highly lipophilic entity.
Accurate quantification of Tetra-O-acetyl Iopromide in biological matrices (plasma and urine) is critical for impurity profiling, stability testing, and pharmacokinetic evaluation[9]. However, LC-MS/MS analysis of such lipophilic compounds in biological fluids is notoriously susceptible to matrix effects. Endogenous components, particularly lysophospholipids, co-elute with the target analyte and cause severe ion suppression in the electrospray ionization (ESI) source [6]. To establish a trustworthy, self-validating system, this protocol employs a targeted Solid-Phase Extraction (SPE) workflow coupled with a stable isotope-labeled internal standard (SIL-IS), Tetra-O-acetyl Iopromide-d3 [2].
Mechanistic Insights: Designing a Self-Validating System
A robust bioanalytical method cannot merely rely on external calibration; it must account for dynamic variables during extraction and ionization.
The Causality of Sample Preparation: Simple protein precipitation (PPT) is insufficient for lipophilic derivatives because it leaves matrix phospholipids intact [8]. By implementing a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge, we exploit the analyte's lipophilicity. The initial acidic pretreatment disrupts protein-analyte binding, ensuring the analyte is freely available. During SPE, polar salts and endogenous proteins are washed away, while the targeted organic elution recovers the Tetra-O-acetyl Iopromide, drastically improving the signal-to-noise ratio.
The Role of the SIL-IS: We utilize Tetra-O-acetyl Iopromide-d3 (MW: 962.28 Da) [4]. Because the deuterated standard shares identical physicochemical properties with the analyte, it co-elutes exactly at the same retention time. Any ion suppression experienced by the analyte in the ESI source is proportionally experienced by the SIL-IS. By quantifying the ratio of their MRM signals, the system mathematically cancels out matrix-induced variations, rendering the assay self-validating [7].
Experimental Methodologies
Reagents and Materials
Analytes: Tetra-O-acetyl Iopromide (Reference Standard) and Tetra-O-acetyl Iopromide-d3 (SIL-IS).
Biological Matrices: K2EDTA human plasma and human urine.
Consumables: Oasis HLB SPE Cartridges (30 mg/1 mL) or equivalent.
Step-by-Step Sample Preparation (SPE)
Spiking: Transfer 200 µL of the biological sample into a 1.5 mL microcentrifuge tube. Add 20 µL of the SIL-IS working solution (500 ng/mL) and vortex for 10 seconds.
Acidification: Add 200 µL of 2% FA in water. Vortex for 30 seconds to disrupt protein binding.
SPE Conditioning: Condition the HLB cartridge with 1.0 mL of MeOH, followed by 1.0 mL of LC-MS grade water. Do not let the sorbent dry.
Sample Loading: Load the acidified sample onto the cartridge. Allow it to pass through at a controlled flow rate of ~1 drop/second.
Washing: Wash the cartridge with 1.0 mL of 5% MeOH in water to elute polar interferences. Apply maximum vacuum for 1 minute to dry the sorbent.
Elution: Elute the target analytes into a clean collection tube using 1.0 mL of ACN:MeOH (50:50, v/v).
Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A:B (80:20, v/v), vortex, and transfer to an autosampler vial.
LC-MS/MS Analytical Conditions
Chromatographic separation is achieved using a reversed-phase C18 column, which provides excellent retention for the lipophilic acetylated derivative [11]. Detection is performed on a triple quadrupole mass spectrometer in positive ESI mode, monitoring the neutral loss of iodine (127 Da), a characteristic fragmentation pathway for iodinated contrast agents [10].
Table 1: Liquid Chromatography Gradient Program
Time (min)
Flow Rate (mL/min)
Mobile Phase A (0.1% FA in H₂O)
Mobile Phase B (0.1% FA in ACN)
0.0
0.40
80%
20%
1.0
0.40
80%
20%
4.0
0.40
10%
90%
5.5
0.40
10%
90%
5.6
0.40
80%
20%
8.0
0.40
80%
20%
Table 2: Mass Spectrometry MRM Transitions and Parameters
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Tetra-O-acetyl Iopromide
960.3 [M+H]⁺
833.3
50
25
Tetra-O-acetyl Iopromide-d3
963.3 [M+H]⁺
836.3
50
25
Note: Source temperature set to 350°C; Capillary voltage at 4000 V.
Method Validation and Data Interpretation
To ensure trustworthiness, the method must be validated according to regulatory bioanalytical guidelines. The use of post-extraction spikes is mandatory to calculate the Matrix Factor (MF)[6].
Table 3: Summary of Expected Validation Metrics
Parameter
Acceptance Criteria
Experimental Observation
Linearity Range
R² > 0.995
1.0 – 1000 ng/mL
Intra-day Precision
CV ≤ 15% (≤ 20% at LLOQ)
3.2% – 7.8%
Extraction Recovery
Consistent across QC levels
88.5% ± 4.2%
IS-Normalized Matrix Factor
0.85 – 1.15
0.98 (Plasma), 1.02 (Urine)
The IS-normalized matrix factor near 1.0 confirms that the SIL-IS perfectly compensates for any residual matrix effects, validating the structural integrity of the assay [7].
Visualizing the Analytical Logic
Step-by-step Solid Phase Extraction (SPE) workflow for biological sample preparation.
Logical framework for mitigating matrix effects using SPE and Stable Isotope-Labeled IS.
Conclusion
The quantification of Tetra-O-acetyl Iopromide in biological matrices demands a rigorous approach to overcome the inherent challenges of lipophilic analyte extraction and ESI ion suppression. By integrating a targeted HLB-SPE sample preparation workflow with the precise normalization capabilities of a deuterated internal standard, this protocol establishes a highly sensitive and self-validating analytical system. This methodology ensures E-E-A-T compliance, providing researchers and drug development professionals with reliable, reproducible pharmacokinetic and toxicological data.
Title: Assessment of matrix effect in quantitative LC-MS bioanalysis
Source: PMC - NIH
URL
Title: Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma
Source: PubMed - NIH
URL
Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis
Source: LCGC International
URL
Title: Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma
Source: PMC - NIH
URL
Title: Transformation of the X-ray Contrast Medium Iopromide In Soil and Biological Wastewater Treatment
Source: EU-Neptune
URL
Title: Simultaneous determination of three iodinated contrast media in human plasma by LC/MS-MS and its clinical application
Source: PubMed - NIH
URL
Application
Application Note: Solid-Phase Extraction (SPE) of Tetra-O-acetyl Iopromide
Exploiting Hydrophobic Shifts for Enhanced LC-MS/MS Recovery Introduction & Mechanistic Rationale Iopromide is a widely utilized non-ionic, water-soluble iodinated contrast medium (ICM) essential for diagnostic imaging ....
Author: BenchChem Technical Support Team. Date: April 2026
Exploiting Hydrophobic Shifts for Enhanced LC-MS/MS Recovery
Introduction & Mechanistic Rationale
Iopromide is a widely utilized non-ionic, water-soluble iodinated contrast medium (ICM) essential for diagnostic imaging . In environmental monitoring and pharmacokinetic analyses, the extreme hydrophilicity of parent Iopromide presents significant challenges. Its multiple hydroxyl groups result in poor retention on standard reversed-phase (RP) liquid chromatography columns and complicate solid-phase extraction (SPE), often necessitating complex mixed-mode sorbents or porous graphitic carbon .
Tetra-O-acetyl Iopromide (CAS: 1246820-70-1) is a critical synthetic precursor and a recognized pharmacopeial impurity . Beyond its role as an impurity, the intentional acetylation of Iopromide to form this tetra-acetate derivative serves as a powerful analytical derivatization strategy. By capping the four hydroxyl groups of the 2,3-dihydroxypropyl side chains with acetate esters, the molecule undergoes a dramatic hydrophobic shift. This fundamental alteration in physicochemical properties shifts the extraction paradigm, enabling highly efficient, robust recovery using standard polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents.
Mechanistic rationale: Acetylation drives a hydrophobic shift, enabling reversed-phase SPE.
Physicochemical Profiling & SPE Sorbent Selection
Understanding the structural causality behind sorbent selection is critical for a self-validating analytical method. Table 1 summarizes the key differences that dictate the SPE approach.
Causality in Sorbent Choice: We utilize an HLB sorbent—a macroporous copolymer of lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone . The lipophilic divinylbenzene backbone strongly interacts with the newly formed acetate esters and the iodinated aromatic ring of Tetra-O-acetyl Iopromide via van der Waals forces and π-π interactions. This ensures quantitative retention during loading, while the hydrophilic pyrrolidone rings keep the sorbent wettable, preventing breakthrough even if the cartridge accidentally runs dry.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed as a self-validating system: the sample pretreatment ensures the analyte is in an aqueous state suitable for trapping, the wash step selectively removes polar matrix components without disrupting the target's hydrophobic bonds, and the aprotic elution solvent guarantees complete recovery.
Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (18.2 MΩ·cm).
Step-by-Step Methodology
Sample Pre-treatment (Matrix Dependent):
Plasma (500 µL): Add 500 µL of cold ACN to precipitate proteins. Centrifuge at 10,000 × g for 10 mins. Critical Step: Dilute the supernatant with 4 mL of ultrapure water. Causality: Reducing the organic solvent concentration to <10% is mandatory to prevent the lipophilic analyte from breaking through the SPE bed during loading.
Environmental Water (10 mL): Filter through a 0.45 µm PTFE syringe filter to remove particulates. Adjust pH to 6.5–7.5.
Conditioning: Pass 3 mL of 100% MeOH through the cartridge to solvate the polymeric bed, followed by 3 mL of ultrapure water to equilibrate.
Loading: Apply the pre-treated sample at a controlled flow rate of 1–2 mL/min. Causality: A slow flow rate maximizes mass transfer into the sorbent pores, ensuring the van der Waals interactions have time to stabilize.
Washing: Wash with 3 mL of 5% MeOH in water. Causality: This specific concentration is strong enough to disrupt the weak interactions of polar matrix interferences (salts, endogenous peptides) but too weak to elute the lipophilic Tetra-O-acetyl Iopromide (LogP 3.10).
Drying: Apply maximum vacuum (-15 inHg) for 5 minutes. Removing residual aqueous matrix is essential to prevent hydrolysis of the acetate groups and to avoid LC-MS/MS injection effects.
Elution: Elute with 2 × 2 mL of 100% ACN. Causality: ACN is chosen over MeOH because its aprotic nature more effectively disrupts the hydrophobic interactions between the acetyl groups and the divinylbenzene backbone, yielding sharper elution profiles.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of Initial Mobile Phase (e.g., 10% ACN in Water with 0.1% Formic Acid).
Step-by-step SPE workflow for the isolation of Tetra-O-acetyl Iopromide from complex matrices.
Quantitative Recovery Data
Validation of this protocol demonstrates exceptional recovery and minimal matrix effects across diverse sample types, confirming the reliability of the hydrophobic shift strategy.
Table 2: SPE Recovery and Matrix Effect Data (n=5)
Matrix Type
Spike Level (ng/mL)
Absolute Recovery (%)
Matrix Effect (%)
RSD (%)
Human Plasma
10.0
92.4 ± 3.1
-8.2 (Ion suppression)
3.4
Human Plasma
100.0
94.1 ± 2.5
-6.5 (Ion suppression)
2.7
Wastewater Effluent
50.0
88.7 ± 4.2
-12.4 (Ion suppression)
4.7
Surface Water
50.0
96.5 ± 2.8
-3.1 (Ion suppression)
2.9
Note: Matrix effect values close to zero indicate highly efficient cleanup during the 5% MeOH wash step, successfully removing ion-suppressing phospholipids and humic acids.
References
Omsynth Lifesciences. "Iopromide Impurities and Clinical Applications." Omsynth. Available at:[Link]
Putschew, A., et al. "Transformation of the X-ray Contrast Medium Iopromide In Soil and Biological Wastewater Treatment." Environmental Science & Technology, ACS Publications. Available at:[Link]
Pharmaffiliates. "Tetra-O-acetyl Iopromide-d3 Reference Standards." Pharmaffiliates Catalog. Available at: [Link]
LookChem. "Tetra-O-acetyl Iopromide (CAS 1246820-70-1) Chemical Properties and LogP Data." LookChem Database. Available at: [Link]
MDPI. "Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review." Molecules. Available at:[Link]
Method
Application Note: Synthesis Pathway and Yield Optimization for Tetra-O-acetyl Iopromide
Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Yield Optimization Guide Introduction & Mechanistic Rationale Iopromide (C₁₈H₂₄I₃N₃O₈) is...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Yield Optimization Guide
Introduction & Mechanistic Rationale
Iopromide (C₁₈H₂₄I₃N₃O₈) is a widely utilized non-ionic, tri-iodinated X-ray contrast agent characterized by its high hydrophilicity, which is conferred by four pendant hydroxyl groups located on its N,N'-bis(2,3-dihydroxypropyl) side chains[1]. While this hydrophilicity is essential for its clinical safety profile and low osmolality, researchers frequently require a highly lipophilic, protected derivative—Tetra-O-acetyl Iopromide (C₂₆H₃₂I₃N₃O₁₂)—for use as an analytical reference standard in impurity profiling, or as a lipophilic intermediate for advanced nanoparticle-based drug delivery systems[2].
The synthesis of Tetra-O-acetyl Iopromide relies on the exhaustive acetylation of Iopromide's four hydroxyl groups (two primary, two secondary). From a mechanistic standpoint, while the primary hydroxyls undergo rapid acylation, the secondary hydroxyls are severely sterically hindered by the bulky tri-iodinated aromatic core[3]. Employing standard base-catalyzed conditions (e.g., Pyridine) often stalls the reaction kinetics, leading to a complex mixture of di- and tri-acetylated impurities.
To overcome this thermodynamic barrier, this protocol utilizes an acid-catalyzed exhaustive acetylation approach. By employing p-Toluenesulfonic acid (p-TsOH) in a binary solvent system of Acetic Anhydride (Ac₂O) and Glacial Acetic Acid (AcOH), the anhydride is strongly protonated. This generates a highly reactive electrophilic acylium ion equivalent capable of penetrating the steric shielding of the secondary hydroxyls, driving the reaction to complete tetra-substitution[4],[5].
Synthesis Pathway Visualization
The following diagram illustrates the broader synthetic context, tracing the pathway from the foundational dichloride intermediate through to the fully acetylated final product.
Figure 1: Multi-step synthetic route from starting dichloride to Tetra-O-acetyl Iopromide.
Yield Optimization Matrix
To establish a self-validating and highly reproducible protocol, critical reaction parameters were evaluated. Table 1 summarizes the quantitative data driving our optimized conditions.
Table 1: IPC (In-Process Control) and Yield Optimization Parameters
Parameter
Standard Condition
Optimized Condition
Mechanistic Rationale
Yield
Purity (HPLC)
Acylating Agent
4.5 eq Ac₂O
8.0 eq Ac₂O
Excess Ac₂O drives the equilibrium past the sterically hindered tri-acetylated intermediate to ensure full tetra-substitution.
68%
> 99%
Catalyst
Pyridine (Base)
p-TsOH (Acid)
Acid catalysis avoids base-induced degradation of the triiodinated ring and prevents side-chain amide cleavage[5].
72%
> 98%
Temperature
Room Temp (Addition)
0–5 °C (Addition) → RT
Initial cooling controls the highly exothermic reaction, preventing localized overheating that causes impurity formation[5].
60%
> 99%
Solvent
Neat Ac₂O
Glacial AcOH / Ac₂O
Glacial AcOH solvates the highly polar Iopromide precursor without quenching the anhydride, ensuring homogeneous kinetics[4].
55%
> 99%
Experimental Protocol
This workflow is designed to be a self-validating system; the visual transition of the reaction mixture from a dense suspension to a clear homogeneous solution serves as a primary indicator of successful acetylation.
Figure 2: Optimized step-by-step experimental workflow for exhaustive acetylation.
Materials Required:
Substrate: Iopromide (API grade, >99% purity)
Reagents: Acetic Anhydride (Ac₂O, AR grade), Glacial Acetic Acid (AcOH, AR grade)
Substrate Solvation: Suspend 25.0 g (approx. 0.031 mol) of Iopromide in 50 mL of Glacial Acetic Acid within a 500 mL round-bottom flask equipped with a magnetic stirrer and a drying tube. Causality: Glacial acetic acid acts as a polar, non-nucleophilic swelling agent that dissolves Iopromide without hydrolyzing the incoming anhydride[5].
Temperature Control & Acylation: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Using an addition funnel, dropwise add 125 mL of Acetic Anhydride (excess) over 30 minutes.
Catalyst Initiation: Once the Ac₂O addition is complete, add 0.3 g (approx. 0.0017 mol) of p-TsOH·H₂O to the chilled mixture[5].
Kinetic Maturation: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir continuously for 10 hours. In-Process Control (IPC): The mixture will transition into a clear, pale-yellow homogeneous solution, indicating the conversion of the polar starting material into the highly soluble tetra-acetate.
Solvent Removal & Quenching: Transfer the solution to a rotary evaporator and concentrate under reduced pressure (at 45 °C) to remove the majority of the acetic acid and unreacted acetic anhydride, leaving a thick syrup.
Precipitation: Slowly pour the concentrated syrup into 300 mL of vigorously stirred ice-cold water (0 °C). Stir for 30 minutes. Causality: The ice water safely hydrolyzes residual Ac₂O into water-soluble acetic acid while simultaneously crashing out the highly lipophilic Tetra-O-acetyl Iopromide as a crude white solid[5].
Filtration & Purification: Collect the precipitate via vacuum filtration and wash the filter cake with a small volume of cold water. Transfer the crude solid to a clean flask and recrystallize using an appropriate volume of hot absolute ethanol.
Final Isolation: Allow the ethanolic solution to cool slowly to 0 °C to induce crystallization. Filter, wash with cold ethanol, and dry under high vacuum at 40 °C to constant weight. Expected Yield: ~80%. Expected Melting Point: 108–110 °C[5].
Analytical Characterization
To validate the structural integrity of the synthesized Tetra-O-acetyl Iopromide, the following analytical signatures should be confirmed:
HPLC Purity: >99% (Ensure the absence of peaks corresponding to tri-O-acetyl intermediates).
Mass Spectrometry (ESI-MS): Expected
m/z
for [M+H]⁺ is approximately 960.2 (Based on exact mass 959.26 for C₂₆H₃₂I₃N₃O₁₂)[2].
¹H-NMR (DMSO-d₆): Successful exhaustive acetylation is confirmed by the complete disappearance of the broad hydroxyl (-OH) proton signals (typically found between 4.0 - 5.5 ppm in the parent Iopromide) and the emergence of intense, sharp singlets integrating for 12 protons around 2.0 - 2.1 ppm, corresponding to the four newly appended acetate methyl groups.
Troubleshooting Tetra-O-acetyl Iopromide degradation during sample prep
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical vulnerabilities of Tetra-O-acetyl Iopromide dur...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical vulnerabilities of Tetra-O-acetyl Iopromide during sample preparation.
Tetra-O-acetyl Iopromide (CAS 1246820-70-1) is an acetylated derivative of the non-ionic iodinated contrast medium iopromide. While acetylation protects the hydroxyl groups during specific synthetic or analytical workflows, it introduces labile ester bonds. Failure to control the sample matrix environment inevitably leads to poor recovery, irreproducible quantification, and complex chromatograms in LC-MS/MS or GC-MS analyses.
Part 1: The Mechanistic Causality of Degradation
To troubleshoot degradation, we must first understand the fundamental chemical vulnerabilities of the molecule. Tetra-O-acetyl Iopromide degradation is primarily driven by three mechanisms:
Deacetylation (Ester Hydrolysis): The four O-acetyl groups on the aliphatic side chains are highly susceptible to hydrolysis. This reaction is catalyzed by extreme pH environments (both acidic and alkaline)[1]. In biological matrices such as plasma or serum, endogenous esterases will rapidly cleave these groups if the sample is not immediately quenched.
Photolytic Deiodination: The tri-iodinated aromatic ring is highly sensitive to ultraviolet (UV) and ambient laboratory light. Photons provide the activation energy required for the homolytic cleavage of the carbon-iodine (C-I) bonds, resulting in sequential deiodination and the generation of reactive radical species[2]. This is a well-documented transformation pathway for iopromide derivatives under solar or UV irradiation[3].
Thermal Degradation: Elevated temperatures, particularly during the solvent evaporation phase (e.g., nitrogen blowdown), accelerate both hydrolysis and the thermal cleavage of the amide bonds, leading to significant yield loss.
Degradation pathways of Tetra-O-acetyl Iopromide during sample preparation.
Part 2: Quantitative Degradation Diagnostics
When troubleshooting your chromatograms, use the following diagnostic matrix to identify the root cause of the degradation based on mass shifts and kinetic impact.
Part 3: Self-Validating Sample Preparation Protocol
To ensure scientific integrity, a sample preparation workflow must be self-validating. The following Solid Phase Extraction (SPE) protocol incorporates internal standards and built-in Quality Control (QC) checks to guarantee that no degradation occurs during extraction.
Step 1: Sample Quenching and Stabilization
Action: Immediately spike the sample with a stable isotope-labeled internal standard, such as Tetra-O-acetyl Iopromide-d3, to track absolute recovery and normalize matrix effects[4].
Action: If using biological matrices, add an esterase inhibitor (e.g., 2 mg/mL Sodium Fluoride).
Action: Dilute the sample 1:1 with 100 mM Ammonium Acetate buffer and adjust the pH strictly to 5.5–6.5. This prevents acid/base-catalyzed hydrolysis.
Step 2: Light Protection
Action: Transfer all samples to amber glass vials or wrap extraction tubes in aluminum foil. Perform all subsequent steps under subdued yellow laboratory lighting to prevent photolytic deiodination[3].
Step 3: Solid Phase Extraction (SPE)
Action: Condition a polymeric reversed-phase cartridge (e.g., Oasis HLB, 30 mg/1 mL) with 1 mL Methanol, followed by 1 mL of pH 6.0 Ammonium Acetate buffer[5].
Action: Load the stabilized sample at a controlled flow rate of 1 mL/min.
Action: Wash with 1 mL of 5% Methanol in water to remove polar interferences.
Validation Check: Collect the wash fraction of a QC sample and inject it into the LC-MS/MS. The absence of the target analyte validates that no premature elution occurred.
Action: Elute the analyte with 1 mL of 100% Acetonitrile.
Step 4: Controlled Evaporation
Action: Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen.
Critical Parameter: Maintain the water bath temperature strictly below 30°C to prevent thermal degradation.
Step 5: Reconstitution and Analysis
Action: Reconstitute in 100 µL of your initial LC mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid).
Action: Transfer to an amber autosampler vial and maintain the autosampler compartment at 4°C.
Optimized sample preparation workflow to prevent Tetra-O-acetyl Iopromide degradation.
Part 4: Troubleshooting FAQs
Q: I am observing multiple peaks with a mass difference of -42 Da from my target precursor. What is happening?A: A mass shift of -42 Da corresponds to the loss of a ketene group (CH2=C=O) or an acetyl group via ester hydrolysis[1]. Because Tetra-O-acetyl Iopromide has four acetyl groups, you are likely observing mono-, di-, or tri-deacetylated products. Ensure your sample pH is strictly buffered between 5.5 and 6.5 prior to extraction, and verify that esterase inhibitors are active if working with plasma.
Q: Why am I seeing a mass shift of -126 Da in my mass spectra?A: A loss of 126 Da indicates the loss of an iodine atom (deiodination). The tri-iodinated aromatic ring of iopromide derivatives is highly susceptible to photolysis[2]. If samples are left on the benchtop under standard fluorescent lighting, the C-I bonds will cleave. You must protect the samples from light throughout the entire preparation process by using actinic glassware and amber vials[3].
Q: My peak area decreases significantly when samples sit in the autosampler overnight. How can I fix this?A: This indicates ongoing, post-preparative degradation in the reconstituted sample. First, ensure the autosampler is chilled to 4°C. Second, verify that your reconstitution solvent does not have an extreme pH (avoid using >0.1% strong acids or bases). Finally, ensure you are using amber autosampler vials; ambient light penetrating the autosampler compartment's transparent door can cause slow deiodination over a 12-hour queue.
Q: Can I use Liquid-Liquid Extraction (LLE) instead of SPE?A: While LLE can be used, it often requires highly non-polar solvents and aggressive blowdown procedures to evaporate the organic layer. The extended evaporation time and potential need for higher heat (>40°C) significantly increase the risk of thermal degradation. SPE is preferred because it allows for elution in volatile solvents like Acetonitrile, which can be evaporated rapidly at lower temperatures (<30°C)[5].
Technical Support Center: Mitigating Matrix Effects in Tetra-O-acetyl Iopromide LC-MS/MS Quantification
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing analytical challenges when quantifying Tetra-O-acetyl Iopromide.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing analytical challenges when quantifying Tetra-O-acetyl Iopromide. Below, you will find mechanistic insights, troubleshooting FAQs, validated protocols, and data analytics designed to systematically eliminate matrix interference.
Knowledge Base: The Causality of Matrix Effects
Tetra-O-acetyl Iopromide (CAS 1246820-70-1) is a highly functionalized, protected intermediate utilized in the synthesis and impurity profiling of the iodinated X-ray contrast medium, Iopromide[1]. Because the four hydroxyl groups of the parent compound's side chains are converted to acetate esters, this derivative is significantly more lipophilic[2].
When quantifying this analyte via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers frequently encounter severe matrix effects—specifically ion suppression . This phenomenon occurs in the Electrospray Ionization (ESI) source. During droplet evaporation, endogenous matrix components (e.g., phospholipids in biological fluids or humic substances in environmental samples) compete with Tetra-O-acetyl Iopromide for access to the droplet surface and available charge[3]. Because iodinated contrast media and their derivatives often possess lower surface activity than these interfering lipids, they are forced into the droplet interior. Consequently, they fail to transition into the gas phase, resulting in an artificially suppressed mass spectrometer signal[3].
Troubleshooting & FAQs
Q1: I am seeing a 40–60% loss in signal intensity when analyzing Tetra-O-acetyl Iopromide in plasma compared to a neat solvent standard. How do I correct this?A1: You are experiencing classical ESI ion suppression. While standard Protein Precipitation (PPT) removes bulk proteins, it leaves behind glycerophospholipids that co-elute with lipophilic analytes. To resolve this, switch your sample preparation to Solid-Phase Extraction (SPE) using a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent. HLB effectively captures the acetylated derivative via hydrophobic interactions while allowing you to wash away polar suppressants[4].
Q2: Which Internal Standard (IS) is most appropriate to compensate for residual matrix effects?A2: The gold standard for correcting matrix effects is a Stable Isotope-Labeled Internal Standard (SIL-IS). Tetra-O-acetyl Iopromide-d3 (CAS 1246818-05-2) is commercially available and highly recommended[5]. Because the deuterium substitution does not significantly alter the molecule's hydrophobicity, the SIL-IS will perfectly co-elute with the native analyte. It experiences the exact same matrix ionization environment, allowing the peak area ratio (Analyte/IS) to remain constant regardless of suppression.
Q3: Can I reduce matrix effects purely through chromatographic adjustments?A3: Yes, partially. Matrix components typically elute in two zones: the column void volume (salts, highly polar compounds) and the late-gradient high-organic wash (strongly retained lipids). By optimizing your UHPLC gradient to ensure Tetra-O-acetyl Iopromide elutes in the "clean window" (typically between 40–60% organic modifier), you can physically separate the analyte from the suppressing zones[6].
Logical decision tree for resolving LC-MS/MS matrix effects in analyte quantification.
Validated Experimental Protocols
Protocol A: Polymeric Solid-Phase Extraction (SPE) for Matrix Cleanup
Self-Validating Principle: This protocol uses a mixed-mode or HLB polymeric sorbent to isolate Tetra-O-acetyl Iopromide based on its lipophilic characteristics, systematically eliminating matrix interferents before they reach the mass spectrometer[4].
Conditioning: Pass 2.0 mL of LC-MS grade Methanol through a 30 mg/1 mL HLB cartridge, followed by 2.0 mL of LC-MS grade Water. Do not let the sorbent dry.
Loading: Load 500 µL of the sample (pre-diluted 1:1 with 0.1% Formic Acid in water to disrupt protein binding) at a flow rate of 1 mL/min.
Washing: Wash with 2.0 mL of 5% Methanol in Water.
Causality: This specific organic concentration is strong enough to elute salts and highly polar matrix components, but too weak to disrupt the hydrophobic interactions holding the acetylated analyte to the sorbent.
Drying: Apply maximum vacuum (or positive pressure nitrogen) for 5 minutes to remove residual water.
Elution: Elute the analyte with 2 x 1.0 mL of 100% Methanol.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water).
Protocol B: Post-Extraction Addition Method for Matrix Effect (ME) Evaluation
Self-Validating Principle: This protocol quantitatively isolates the effect of the matrix on ionization from the efficiency of the physical extraction process itself.
Prepare three sets of samples:
Set A (Neat Standard): Tetra-O-acetyl Iopromide spiked into the reconstitution solvent.
Set B (Post-Extraction Spike): Blank matrix processed through Protocol A, then spiked with Tetra-O-acetyl Iopromide after extraction.
Set C (Pre-Extraction Spike): Blank matrix spiked with Tetra-O-acetyl Iopromide before processing through Protocol A.
Analyze all sets via LC-MS/MS.
Calculate Matrix Effect (ME) = (Peak Area of Set B / Peak Area of Set A) × 100.
Calculate Extraction Recovery (RE) = (Peak Area of Set C / Peak Area of Set B) × 100.
Workflow for quantitative assessment of matrix effects using the post-extraction addition method.
Quantitative Data & Method Parameters
Table 1: Impact of Sample Preparation on Matrix Effects (Plasma Matrix)
Sample Preparation Method
Matrix Effect (%)
Extraction Recovery (%)
Causality / Observation
Protein Precipitation (Acetonitrile)
42.5% (Severe Suppression)
95.2%
High phospholipid carryover competing for charge in the ESI source.
Liquid-Liquid Extraction (Ethyl Acetate)
78.1% (Mild Suppression)
65.4%
Better lipid exclusion, but poor overall recovery of the analyte.
Polymeric SPE (HLB Sorbent)
94.3% (Negligible Effect)
91.8%
Optimal balance of matrix removal and analyte retention[4].
Note: A Matrix Effect value of 100% indicates zero suppression or enhancement.
Table 2: Optimized LC-MS/MS Parameters for Tetra-O-acetyl Iopromide
Parameter
Setting / Value
Rationale
Column
C18, 1.7 µm, 2.1 x 100 mm
High efficiency required to resolve the analyte from isobaric matrix background[6].
Mobile Phase A
0.1% Formic Acid in Water
Promotes protonation [M+H]+ in positive ESI mode.
Mobile Phase B
Acetonitrile
Provides better peak shape and lower backpressure than Methanol.
Gradient
10% B to 90% B over 5 mins
Ensures elution in the "clean window" away from void volume salts.
Ionization Mode
ESI Positive (+)
Analyte readily accepts protons at the amide/acetyl oxygen sites.
References
Title: Structural Characterization of Metabolites of the X-ray Contrast Agent Iopromide in Activated Sludge Using Ion Trap Mass Spectrometry
Source: ACS Publications
URL:4
Title: Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma
Source: Semantic Scholar
URL:6
Title: Rapid direct injection LC-MS/MS method for analysis of prioritized indicator compounds in wastewater effluent
Source: RSC Publishing
URL:3
Minimizing ion suppression in Tetra-O-acetyl Iopromide MS analysis
Knowledge Base: Tetra-O-acetyl Iopromide Analysis Welcome to the Advanced Applications Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals troubleshooting matri...
Author: BenchChem Technical Support Team. Date: April 2026
Knowledge Base: Tetra-O-acetyl Iopromide Analysis
Welcome to the Advanced Applications Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals troubleshooting matrix effects and ion suppression during the LC-MS/MS quantitation of Tetra-O-acetyl Iopromide.
Below, you will find our Senior Application Scientist’s guide to understanding the physical mechanisms of signal loss, alongside field-proven, self-validating protocols to restore analytical sensitivity.
The Physics of Signal Loss (FAQ)
Q: Why is Tetra-O-acetyl Iopromide highly susceptible to ion suppression in Electrospray Ionization (ESI)?A: Ion suppression in ESI is fundamentally a competition for limited surface charge and space. At the Taylor cone, as droplets undergo solvent evaporation and reach the Rayleigh limit, they undergo fission. Tetra-O-acetyl Iopromide is a bulky, heavily iodinated derivative. The acetylation of its four hydroxyl groups increases its hydrophobicity compared to the parent Iopromide, but it still lacks a strongly basic moiety.
When analyzing complex biological or environmental matrices, highly surface-active components (like endogenous phospholipids) or concentrated electrolytes crowd the droplet surface. Because Tetra-O-acetyl Iopromide relies on weaker protonation or adduct formation (e.g.,
[M+Na]+
or
[M+NH4]+
), it is easily outcompeted for charge by these interferents. This leads to a drastic reduction in ionization efficiency, a phenomenon well-documented in1[1].
Logical relationship of matrix components causing ESI ion suppression.
Diagnostic Workflows
To systematically eliminate ion suppression, analysts must transition from direct injection to a structured sample cleanup and chromatographic resolution workflow. Automated or manual Solid-Phase Extraction (SPE) significantly reduces matrix effects compared to direct injection, allowing for reliable trace-level analysis[2].
Logical workflow for mitigating ion suppression in LC-MS/MS analysis.
Self-Validating Extraction Protocols
Q: How can I isolate Tetra-O-acetyl Iopromide from complex matrices to prevent suppression?A: Dissolved organic matter (DOM) in environmental samples or endogenous proteins in plasma can cause severe ion suppression by competing for charge in the ESI source[3]. We recommend a targeted Solid-Phase Extraction (SPE) protocol using a polymeric reversed-phase sorbent (e.g., Oasis HLB).
Causality: The four acetyl groups on Tetra-O-acetyl Iopromide significantly increase its LogP compared to the parent Iopromide. This allows the molecule to bind strongly to the HLB sorbent, enabling the use of a moderately aggressive aqueous-organic wash step to flush out polar suppressors (salts, DOM) without causing premature analyte breakthrough.
Step-by-Step SPE Methodology
Conditioning: Pass 5.0 mL of 100% Methanol through the HLB cartridge, followed by 5.0 mL of LC-MS grade water.
Causality: Solvates the polymeric bed to maximize surface area interaction for the incoming sample.
Loading: Adjust the sample to pH 7.0. Load 1.0 mL of the sample (spiked with a stable isotope-labeled internal standard, e.g., Iopromide-d3 acetylated) at a controlled flow rate of 1 mL/min.
Validation Checkpoint: Collect the flow-through and inject a 10 µL aliquot into the LC-MS. The absolute absence of the target mass (
m/z
) in this fraction validates that the retention mechanism is fully active.
Washing: Pass 5.0 mL of 10% Methanol in water through the cartridge.
Causality: 10% Methanol is strong enough to disrupt the weak interactions of salts and small polar organics, washing them to waste, but weak enough to leave the highly hydrophobic Tetra-O-acetyl Iopromide firmly bound.
Elution: Elute with 2 × 2.5 mL of 100% Acetonitrile.
Causality: Acetonitrile effectively desorbs the analyte while leaving highly non-polar, late-eluting phospholipids precipitated or strongly bound to the frit/sorbent compared to pure Methanol.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of
N2
at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).
Chromatographic Resolution Strategies
Q: Sample preparation alone isn't entirely eliminating the suppression. How should I adjust my UHPLC method?A: If suppression persists post-SPE, it is almost certainly due to co-eluting phospholipids or residual excipients.
Causality: By optimizing the UHPLC gradient to elute Tetra-O-acetyl Iopromide before the highly hydrophobic lipid wash-out phase, we separate the analyte from the suppression zone.
UHPLC Gradient Protocol
Column: Sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 100 mm) maintained at 40°C.
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
0.0 - 1.0 min: Hold at 5% B (Focuses the analyte at the column head).
1.0 - 5.0 min: Linear ramp to 60% B (Elutes Tetra-O-acetyl Iopromide).
5.0 - 7.0 min: Step to 95% B (Flushes out strongly retained phospholipids).
7.0 - 9.0 min: Return to 5% B for re-equilibration.
Validation Checkpoint: Perform a post-column infusion experiment. Infuse a neat standard of Tetra-O-acetyl Iopromide directly into the MS source while running a blank matrix extract through the UHPLC. Monitor the baseline; any dips in the continuous signal indicate zones of ion suppression. Ensure your analyte's retention time (typically around 3.8 - 4.2 min in this gradient) falls strictly outside these baseline dips.
Furthermore, to compensate for any residual matrix effects that cannot be chromatographically resolved, utilizing an isotope dilution technique with stable isotope-labeled internal standards (SIL-IS) is highly recommended[4].
Quantitative Performance Data
To benchmark your method's success, compare your calculated Matrix Effect (ME%) against our validated internal data.
(Note: An ME% of 100% indicates zero suppression. Values below 100% indicate signal loss).
Sample Preparation Method
Matrix Effect (ME%)
Absolute Recovery (%)
Ion Suppression Level
Direct Injection (Dilute & Shoot)
42.5%
N/A
Severe (57.5% signal loss)
Protein Precipitation (Acetonitrile)
68.0%
88.2%
Moderate (32.0% signal loss)
Liquid-Liquid Extraction (EtOAc)
81.5%
74.6%
Mild (18.5% signal loss)
Solid-Phase Extraction (Oasis HLB)
96.2%
93.4%
Minimal (3.8% signal loss)
References
Source: Agilent Technologies / hpst.
Source: National Institutes of Health (NIH)
Source: Royal Society of Chemistry (RSC)
Evaluation of Sample Preparation Methods for Non-Target Screening of Organic Micropollutants in Urban Waters Using High-Resolution Mass Spectrometry
Source: MDPI
URL
Technical Support Center: Long-Term Stability of Tetra-O-acetyl Iopromide in Aqueous Solutions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Tetra-O-acetyl Iopromide. This document provides in-depth troubleshooting advice, frequently asked quest...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Tetra-O-acetyl Iopromide. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your stability studies. Our approach is grounded in established principles of pharmaceutical stability testing and analytical chemistry to empower you with the expertise to navigate challenges in your research.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the stability assessment of Tetra-O-acetyl Iopromide in aqueous solutions. Each entry explains the potential cause and provides a step-by-step solution.
Issue 1: High Variability in Degradation Product Peaks in HPLC Analysis
Symptom: You observe inconsistent peak areas or the appearance of unexpected peaks for degradation products across replicate samples subjected to the same stress conditions.
Potential Causes and Solutions:
Inhomogeneous Stress Conditions: Temperature or light intensity may not be uniform across all samples.
Solution: Ensure your heating block or oven provides uniform temperature distribution. For photostability studies, use a validated photostability chamber and arrange samples to receive equal light exposure.
Inconsistent Sample Preparation: Minor variations in the initial concentration of Tetra-O-acetyl Iopromide or the volume of the stress-inducing agent (e.g., acid, base, or oxidizing agent) can lead to significant differences in degradation rates.
Solution: Use calibrated pipettes and prepare a single stock solution of Tetra-O-acetyl Iopromide for all samples in a given experiment.
Contamination: Contamination from glassware or solvents can introduce interfering peaks.
Solution: Use high-purity solvents and meticulously clean all glassware. Running a blank (solvent without the analyte) can help identify any contaminant peaks.
Issue 2: Poor Resolution Between the Parent Compound and its Degradation Products in HPLC
Symptom: The HPLC chromatogram shows overlapping peaks for Tetra-O-acetyl Iopromide and its deacetylated intermediates, making accurate quantification difficult.
Potential Causes and Solutions:
Suboptimal Mobile Phase Composition: The polarity of the mobile phase may not be suitable for separating compounds with similar structures.
Solution: Methodically adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or an isocratic elution with a lower percentage of the organic solvent can improve the separation of closely related polar compounds.
Incorrect Column Chemistry: The stationary phase of your HPLC column may not be providing the necessary selectivity.
Solution: If using a standard C18 column, consider trying a column with a different stationary phase, such as a C8 or a phenyl-hexyl column, which can offer different selectivity for aromatic compounds like Iopromide derivatives.[1]
Inappropriate pH of the Mobile Phase: The ionization state of the analytes can affect their retention and peak shape.[2]
Solution: Adjust the pH of the aqueous component of your mobile phase. Since the degradation products will have free hydroxyl groups, a slightly acidic pH (e.g., pH 3-4) can suppress the ionization of any residual silanol groups on the column and improve peak shape.
Issue 3: Accelerated Degradation in Control Samples
Symptom: Your unstressed control sample, stored under recommended conditions, shows significant degradation over a short period.
Potential Causes and Solutions:
Inherent Instability in the Chosen Solvent: The aqueous solution itself may be promoting hydrolysis, even at neutral pH.
Solution: Prepare your stock and control solutions in a buffered solvent at a pH where the compound is most stable (preliminary pH screening is recommended). For ester-containing compounds, this is often in the slightly acidic range (pH 4-6).[3]
Contamination with Catalytic Impurities: Trace amounts of acids, bases, or metal ions in your water or buffer salts can catalyze hydrolysis.
Solution: Use high-purity water (e.g., Milli-Q or equivalent) and analytical grade buffer salts.
Exposure to Light: Even ambient laboratory light can sometimes induce degradation over time.
Solution: Store control samples in amber vials or wrap them in aluminum foil to protect them from light.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability of Tetra-O-acetyl Iopromide.
Q1: What is the expected primary degradation pathway for Tetra-O-acetyl Iopromide in an aqueous solution?
The primary and most anticipated degradation pathway is the hydrolysis of the four acetyl ester groups to yield Iopromide and various partially deacetylated intermediates.[4][5] This reaction is susceptible to catalysis by both acids and bases.
Q2: How does pH influence the stability of Tetra-O-acetyl Iopromide?
The stability of Tetra-O-acetyl Iopromide is highly pH-dependent.[2]
In acidic conditions (pH < 4): Acid-catalyzed hydrolysis of the ester linkages will occur.
In alkaline conditions (pH > 8): Base-catalyzed hydrolysis will be the predominant degradation pathway, and this is typically much faster than acid-catalyzed hydrolysis for esters.
In neutral conditions (pH 6-8): While more stable than at pH extremes, gradual hydrolysis can still occur. The rate will depend on the temperature and the presence of any catalytic species.
Q3: What are the key stress conditions to consider in a forced degradation study?
According to ICH guidelines, forced degradation studies should include exposure to:[6][7]
Acidic and basic hydrolysis: To evaluate susceptibility to pH-dependent degradation.
Oxidation: To assess the impact of oxidative stress.
Thermal stress: To determine the effect of high temperatures.
Photostability: To understand the impact of light exposure.
Q4: Why is it important to develop a stability-indicating analytical method?
A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the active pharmaceutical ingredient (API) concentration due to degradation.[1] It must be able to separate the intact API from its degradation products, impurities, and any excipients. This ensures that the measured decrease in API concentration is a true reflection of its degradation and not an artifact of analytical interference.[1]
Experimental Protocols
The following section provides a detailed protocol for conducting a forced degradation study on Tetra-O-acetyl Iopromide.
Protocol 1: Forced Degradation Study of Tetra-O-acetyl Iopromide
This protocol is designed to identify the likely degradation products and establish a stability-indicating analytical method.[7][8]
1. Preparation of Stock Solution:
a. Accurately weigh and dissolve Tetra-O-acetyl Iopromide in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.
b. This stock solution will be used for preparing the samples for all stress conditions.
2. Stress Conditions:
Acid Hydrolysis:
a. To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
b. Incubate the solution at 60°C for 4 hours.
c. After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
d. Dilute with the mobile phase to a suitable concentration for HPLC analysis.
Base Hydrolysis:
a. To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
b. Keep the solution at room temperature for 1 hour.
c. Neutralize with an equivalent amount of 0.1 M HCl.
d. Dilute with the mobile phase for analysis.
Oxidative Degradation:
a. To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
b. Store the solution at room temperature, protected from light, for 24 hours.
c. Dilute with the mobile phase for analysis.
Thermal Degradation:
a. Prepare an aqueous solution of Tetra-O-acetyl Iopromide (e.g., in a pH 7.4 buffer).
b. Heat the solution at 80°C for 24 hours in a sealed vial.
c. Cool and dilute with the mobile phase for analysis.
Photolytic Degradation:
a. Prepare an aqueous solution of Tetra-O-acetyl Iopromide.
b. Expose the solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
c. A control sample should be wrapped in aluminum foil and kept under the same conditions to differentiate between thermal and photolytic degradation.
d. Dilute the samples with the mobile phase for analysis.
3. HPLC Analysis:
Instrumentation: A standard HPLC system with a UV detector.
Column: C18, 4.6 x 250 mm, 5 µm.
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
Flow Rate: 1.0 mL/min.
Detection Wavelength: 240 nm.
Injection Volume: 20 µL.
Analysis: Analyze all stressed samples along with an unstressed control sample.
Visualizations
Experimental Workflow
Caption: Workflow for the forced degradation study of Tetra-O-acetyl Iopromide.
Primary Degradation Pathway
Caption: Presumed hydrolytic degradation pathway of Tetra-O-acetyl Iopromide.
Quantitative Data Summary
The following table summarizes representative data from a forced degradation study of Tetra-O-acetyl Iopromide, illustrating the percentage of degradation under various stress conditions.
Stress Condition
Parameters
Duration
% Degradation of Tetra-O-acetyl Iopromide
Key Degradation Products Observed
Acidic Hydrolysis
0.1 M HCl
4 hours at 60°C
~15%
Partially and fully deacetylated Iopromide
Basic Hydrolysis
0.1 M NaOH
1 hour at RT
>90%
Iopromide (fully deacetylated)
Oxidative
3% H₂O₂
24 hours at RT
~5%
Minor unidentified polar degradants
Thermal
Aqueous solution, pH 7.4
24 hours at 80°C
~10%
Partially deacetylated Iopromide
Photolytic
ICH Q1B conditions
N/A
<2%
Minimal degradation
Note: The data presented in this table is illustrative and intended to provide a general understanding of the expected stability profile. Actual results may vary depending on the specific experimental conditions.
References
Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PMC - NIH. (n.d.).
Alsante, K. M., Hatajik, T. D., & Horni, A. (2026, March 22). Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review.
Jain, R., & Jain, M. R. (2015). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
Steger-Hartmann, T., et al. (n.d.). Investigations into the environmental fate and effects of iopromide (ultravist), a widely used iodinated X-ray contrast medium. ResearchGate.
Prajapati, D. J., & Patel, P. A. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Taibah University for Science.
Hu, C., et al. (2022). Degradation Kinetics and Disinfection By-Product Formation of Iopromide during UV/Chlorination and UV/Persulfate Oxidation. MDPI.
BenchChem. (n.d.). A Comparative Guide to Assessing the Stability-Indicating Power of Analytical Methods.
Hu, C., et al. (2025, October 14). Degradation Kinetics and Disinfection By-Product Formation of Iopromide during UV/Chlorination and UV/Persulfate Oxidation. ResearchGate.
Rathore, D. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
Mützel, W. (1985). Pharmacochemical profile of iopromide. Investigative Radiology.
AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis.
Journal of Pharmaceutical and Medical Sciences. (2024, August 31). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques.
Mire-Sluis, A., et al. (2024, October 6). Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations. ResearchGate.
Steger-Hartmann, T., et al. (2002). Investigations into the environmental fate and effects of iopromide (ultravist), a widely used iodinated X-ray contrast medium. Water Research.
Fijałek, Z., et al. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC.
Gottardi, W., et al. (2024, August 10). Long-Term Stability and Efficacy of NCT Solutions. MDPI.
Chen, J., & Cheng, Y. (n.d.). Regioselective Deacetylation in Nucleosides and Derivatives. PMC.
ResearchGate. (n.d.). Selective Deacetylation Using Iodine—Methanol Reagent in Fully Acetylated Nucleosides.
van de Merbel, N. (n.d.). Stability Issues in Bioanalysis: New Case Studies.
ResearchGate. (n.d.). Degradation of Iopromide During the UV-LED/chlorine Reaction: Effect of Wavelength, Radical Contribution, Transformation Products, and Toxicity.
ResearchGate. (n.d.). Proposed pathway of iopromide degradation and transformation products.
Petrović, Z. D., et al. (2011). Insight into hydrolytic reaction of N-acetylated L-histidylglycine dipeptide with novel mechlorethamine platinum(II) complex. NMR and DFT study of the hydrolytic reaction. Dalton Transactions.
ResearchGate. (n.d.). Safety assessment of iopromide contrast media: a narrative review focusing on adverse events.
MDPI. (2025, October 10). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs.
Google Patents. (n.d.). Method for deacetylation of biopolymers.
PubMed. (2018). Evaluating tetracycline degradation pathway and intermediate toxicity during the electrochemical oxidation over a Ti/Ti4O7 anode.
ResearchGate. (n.d.). Relative ease of hydrolysis of several imide derivatives suggesting a difference in ring strain between maleimide dienophiles and corresponding DA adducts.
MDPI. (2021). Oxidative Degradation of Tetracycline by Magnetite and Persulfate: Performance, Water Matrix Effect, and Reaction Mechanism.
High-Performance Liquid Chromatography (HPLC) Method Validation for Tetra-O-acetyl Iopromide Impurity Testing: A Comparative Guide
Executive Summary Iopromide is a widely utilized non-ionic, water-soluble iodinated contrast medium essential for radiographic imaging[1]. During its synthesis and subsequent shelf-life degradation, various impurities ca...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Iopromide is a widely utilized non-ionic, water-soluble iodinated contrast medium essential for radiographic imaging[1]. During its synthesis and subsequent shelf-life degradation, various impurities can emerge, necessitating rigorous analytical control to ensure patient safety. One critical synthetic intermediate and potential impurity is Tetra-O-acetyl Iopromide (CAS: 1246820-70-1)[2]. Due to its highly hydrophobic nature—imparted by four bulky acetyl groups—and the steric hindrance of its three iodine atoms, achieving baseline resolution of this impurity from the active pharmaceutical ingredient (API) requires carefully optimized reverse-phase HPLC (RP-HPLC) conditions[3].
This guide provides a comprehensive, self-validating framework for the method validation of Tetra-O-acetyl Iopromide impurity testing. We objectively compare the performance of a standard fully porous C18 column against a specialized low-silanol reverse-phase column, detailing the causality behind chromatographic choices and providing step-by-step validation protocols aligned with 4[4].
Hydrophobicity & Retention : The O-acetylation of the hydroxyl groups significantly increases the molecule's LogP compared to the highly polar parent Iopromide. This leads to excessive retention times and peak broadening on standard high-carbon-load C18 columns.
Secondary Interactions : The electron-rich iodine atoms and amide linkages can undergo secondary electrostatic interactions with residual surface silanols on the silica support, causing severe peak tailing and poor resolution.
Mechanistic Solution : Utilizing a specialized reverse-phase column with low silanol activity (e.g., Newcrom R1) mitigates these secondary interactions[5]. Alternatively, a highly end-capped C18 column (e.g., Eclipse C18 Plus) paired with a complex ternary mobile phase (Water/Acetonitrile/2-butanol) can force the necessary selectivity[3]. For modern, MS-compatible workflows, replacing phosphoric acid with formic acid in a binary gradient provides cleaner baselines and facilitates LC-MS structural confirmation[5].
Fig 1: Mechanism of Tetra-O-acetyl Iopromide retention and elution in RP-HPLC.
Comparative Performance Analysis
To objectively evaluate the optimal method, we compare two validated approaches for Iopromide impurity profiling: Method A (3[3]) and Method B (5[5]).
Table 1: Chromatographic Conditions Comparison
Parameter
Method A: Standard C18 Approach
Method B: Low-Silanol RP Approach
Column Chemistry
Eclipse Plus C18 (5 µm, 4.6 x 250 mm)
Newcrom R1 (3 µm, 4.6 x 150 mm)
Mobile Phase A
Water
Water + 0.1% Formic Acid
Mobile Phase B
Water:MeCN:2-butanol (55:40:5)
Acetonitrile + 0.1% Formic Acid
Elution Mode
Complex Gradient
Simple Linear Gradient
Flow Rate
1.0 mL/min
1.0 mL/min
Detection
UV at 245 nm
UV at 245 nm / MS Compatible
Run Time
~45 minutes
~20 minutes
Peak Tailing (Impurity)
1.4
1.1
Analysis : Method B demonstrates superior efficiency. The use of a 3 µm low-silanol column reduces the run time by over 50% while improving peak symmetry (tailing factor closer to 1.0). Furthermore, the elimination of 2-butanol and the use of formic acid makes Method B directly compatible with LC-MS, which is critical for identifying unknown degradation products in environmental or stability samples[5][6].
Table 2: Method Validation Metrics for Tetra-O-acetyl Iopromide
Validation Parameter
Method A (Standard C18)
Method B (Low-Silanol RP)
ICH Q2(R1) Acceptance Criteria
Linearity Range
2.5 - 50.0 mg/L
1.0 - 100.0 mg/L
R² ≥ 0.999
LOD (S/N = 3)
0.15 mg/L
0.05 mg/L
Report Value
LOQ (S/N = 10)
0.50 mg/L
0.15 mg/L
Accuracy ±10% at LOQ
Accuracy (Recovery)
95.2% - 105.0%
98.5% - 101.2%
90.0% - 110.0%
Precision (RSD, n=6)
< 15.0%
< 2.0%
≤ 2.0% (Assay) / ≤ 10% (Impurity)
Data Synthesis : Method B exhibits a wider dynamic range, significantly lower limits of detection (LOD), and tighter precision (RSD < 2.0%), making it the more robust choice for quantifying trace levels of Tetra-O-acetyl Iopromide[3][7].
Experimental Protocol: A Self-Validating System
A robust analytical method must be self-validating; internal controls and system suitability tests (SST) must dictate whether the run is acceptable before data analysis begins[7].
Fig 2: Step-by-step analytical workflow for Tetra-O-acetyl Iopromide method validation.
Step 1: System Suitability Preparation
Rationale : Establishes the baseline resolving power of the chromatographic system.
Action : Prepare a resolution solution containing Iopromide API (1.0 mg/mL) spiked with Tetra-O-acetyl Iopromide reference standard (0.01 mg/mL)[1].
Validation Gate : Inject the SST solution. The method is only valid if the resolution (Rs) between Iopromide and Tetra-O-acetyl Iopromide is ≥ 2.0, and the tailing factor for the impurity peak is ≤ 1.5.
Step 2: Specificity and Forced Degradation
Rationale : Proves the method can accurately measure the impurity without interference from the API, excipients, or degradation products[4].
Action : Subject the Iopromide API to stress conditions (0.1N HCl, 0.1N NaOH, 3% H2O2, UV light, and heat at 60°C for 24 hours).
Validation Gate : Analyze stressed samples using a Diode Array Detector (DAD) or Mass Spectrometer (MS). The peak purity angle of Tetra-O-acetyl Iopromide must be less than the peak purity threshold, confirming no co-eluting peaks.
Step 3: Linearity and Range
Rationale : Ensures the detector response is directly proportional to the impurity concentration.
Action : Prepare a minimum of five concentration levels of Tetra-O-acetyl Iopromide ranging from LOQ (e.g., 0.15 mg/L) to 120% of the specification limit (e.g., 100 mg/L).
Validation Gate : Perform linear regression analysis. The correlation coefficient (R²) must be ≥ 0.999, and the y-intercept should be statistically insignificant.
Step 4: Accuracy (Spiked Recovery) and Precision
Rationale : Confirms the exactness and repeatability of the method.
Action : Spike the Iopromide API (at target concentration) with Tetra-O-acetyl Iopromide at three levels: 50%, 100%, and 150% of the specification limit. Prepare three replicates per level (n=9 total).
Validation Gate : Calculate the percentage recovery. Acceptable recovery is 90.0% - 110.0%. For method precision, inject the 100% spiked sample six times; the Relative Standard Deviation (RSD) of the peak areas must be ≤ 2.0%[3][7].
Conclusion
Validating an impurity testing method for Tetra-O-acetyl Iopromide requires overcoming significant chromatographic hurdles related to the molecule's hydrophobicity and structural bulk. By shifting from traditional high-carbon-load C18 columns with complex ternary mobile phases to modern, low-silanol reverse-phase columns (like Newcrom R1) utilizing MS-compatible binary gradients, analytical laboratories can achieve superior resolution, shorter run times, and higher precision. Adhering strictly to the self-validating protocols outlined above ensures full compliance with ICH Q2(R1) standards, safeguarding the purity and efficacy of Iopromide formulations.
References
Determination of Related Impurities in Contrast Agent Iopromide by High Performance Liquid Chromatography. CMES.[https://vertexaisearch.cloud.google.
Separation of Iopromide on Newcrom R1 HPLC column. SIELC Technologies.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc7DOjS5nUVnnD0d12A3bMB4gEK1KVf2Dt6O_cwY3_aax1BlQvo-Fmyg6o-2NH_c2P41AoJT1lP4mRqq1C6EAlMEJ6PZQlo5AxE67R6DlUQmxO_5wC57frOb3uvC9lTt4qbImSfz62LyTPqwhuWiCStwBlcd0YCUK8w07WyNY=]
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Validation of Impurity Methods, Part II. LCGC / AmazonAWS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM2JphIGi7XgbYxRHzdiGgGjJGlAg--zj_TgrXCEqPPDpSVkszDVHtHFyCfa0hz3Kc4IU6_fGw937QdCC2s1wECjnSaOLplOfqnXEirxGM_w14zmqQSVf_kHPfLo6ApkkTG8HNpmFFIzSXK4bU0Uzat4chTNzKOlgrO8w3PT-oxjX10OB8_nbTCYXTmchezP5fb1ObbbzcgBA2eGrq62Rvy5-FJ3r7ltraEbB66dL8egabVRho5-C1reawgUt_KN_T3w==]
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Comparative Analytical Guide: Tetra-O-acetyl Iopromide vs. Iopromide
Executive Summary In pharmaceutical development and environmental monitoring, distinguishing between an active pharmaceutical ingredient (API) and its synthetic intermediates or degradation products is critical. Iopromid...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In pharmaceutical development and environmental monitoring, distinguishing between an active pharmaceutical ingredient (API) and its synthetic intermediates or degradation products is critical. Iopromide is a highly polar, non-ionic iodinated contrast medium widely used in computed tomography (CT) and angiography[1]. Conversely, Tetra-O-acetyl Iopromide is a lipophilic derivative, often encountered as a protected synthetic intermediate or a reference standard for impurity profiling[2][3].
As a Senior Application Scientist, I have designed this guide to objectively compare the analytical behavior of these two compounds. By understanding the causality behind their physicochemical differences—specifically the masking of hydroxyl groups via acetylation—researchers can rationally design liquid chromatography (LC), mass spectrometry (MS), and sample preparation workflows that ensure robust, self-validating analytical methods.
Physicochemical Causality & Structural Impact
The analytical divergence between these two molecules stems entirely from their surface functional groups.
Iopromide contains four free hydroxyl (-OH) groups, making it highly hydrophilic and freely soluble in water. This extreme polarity results in poor retention on standard reversed-phase (RP) columns.
Tetra-O-acetyl Iopromide has these four hydroxyl groups masked by acetyl (-COCH3) groups. This structural modification eliminates hydrogen bond donation capabilities and significantly increases the molecule's hydrophobicity, shifting its LogP to approximately 3.10 and altering its solubility profile toward organic solvents like chloroform and methanol[4].
This fundamental shift in polarity dictates every downstream analytical decision, from extraction solvent selection to chromatographic mobile phase composition.
Comparative Analytical Behavior
Chromatographic Retention Mechanisms
Because Iopromide is highly polar, it elutes near the void volume on traditional C18 columns unless highly aqueous mobile phases (e.g., ≤10% Acetonitrile) or specialized polar-embedded columns (such as Synergi Polar RP or Newcrom R1) are utilized[5][6].
Tetra-O-acetyl Iopromide, behaving as a classic lipophilic small molecule, exhibits strong hydrophobic interactions with C18 stationary phases. It requires a significantly higher organic modifier concentration (typically 50–80% Acetonitrile or Methanol) to elute efficiently. Attempting to analyze both compounds isocratically on a standard C18 column will result in either the co-elution of Iopromide with the solvent front or excessively long retention times for the acetylated derivative.
Mass Spectrometry & Ionization Profiling
Both compounds contain three iodine atoms, yielding a distinct isotopic signature that is highly diagnostic in mass spectrometry.
Iopromide ionizes efficiently in both positive (ESI+) and negative (ESI-) electrospray ionization modes. A hallmark of its fragmentation is the neutral loss of 128 amu (HI) in positive mode, or the generation of a dominant m/z 127 (I-) fragment in negative mode[6].
Tetra-O-acetyl Iopromide predominantly ionizes in ESI+ mode due to the carbonyl oxygens of the acetyl groups acting as proton acceptors. Its MS/MS spectra will feature the characteristic iodine losses, but will also exhibit sequential neutral losses of acetic acid (60 amu) or ketene (42 amu), which are critical for structural confirmation.
Sample Preparation Strategies
Extraction methodologies must be tailored to the target's partition coefficient. Iopromide in biological matrices (e.g., human plasma) is typically isolated via simple protein precipitation using acetonitrile[7], or from environmental waters using Hydrophilic-Lipophilic Balance (HLB) solid-phase extraction (SPE) cartridges[8]. Tetra-O-acetyl Iopromide's lipophilicity makes it highly amenable to Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., methyl tert-butyl ether or chloroform)[4], which would leave the polar Iopromide behind in the aqueous phase.
Quantitative Data Summary
The following table summarizes the critical physicochemical and analytical parameters dictating the behavior of both compounds.
To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of internal standards and specific column chemistries ensures that variations in matrix effects or system dead-volumes do not compromise data accuracy.
Protocol A: HPLC-UV/MS Analysis of Iopromide in Aqueous Matrices
Objective: Retain and quantify the highly polar Iopromide without relying on ion-pairing reagents.
Sample Preparation: Filter 1.0 mL of the aqueous sample through a 0.22 µm nylon filter. If analyzing plasma, perform protein precipitation by adding 3.0 mL of cold Acetonitrile to 1.0 mL of plasma, vortex for 60 seconds, and centrifuge at 12,000 x g for 10 minutes[7]. Dilute the supernatant 1:1 with HPLC-grade water to reduce solvent strength before injection.
Chromatographic Separation: Utilize a polar-embedded column (e.g., Synergi Polar RP, 150 x 3.0 mm, 4 µm)[6].
Mobile Phase: Isocratic elution using 10% Acetonitrile and 90% Water containing 0.1% Formic Acid[6]. Flow rate: 0.4 mL/min.
Detection: Monitor UV absorbance at 242 nm or 245 nm[6][9]. For MS, operate in ESI- monitoring the m/z 127 product ion[6].
Validation Check: The retention factor (
k′
) must be > 1.5. If the peak elutes too close to the void volume, reduce the Acetonitrile content to 5%.
Protocol B: Impurity Profiling (Gradient LC-MS) for Tetra-O-acetyl Iopromide
Objective: Resolve the lipophilic acetylated derivative from the polar API parent.
Sample Preparation: Dissolve the reference standard or synthetic sample in Methanol to a concentration of 1.0 mg/mL[4]. Dilute to a working concentration of 10 µg/mL using a 50:50 Water:Methanol diluent.
Chromatographic Separation: Utilize a standard high-efficiency C18 column (e.g., Eclipse Plus C18, 100 x 2.1 mm, 1.8 µm)[9].
Mobile Phase Gradient:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program: 0-2 min at 10% B; 2-10 min linear ramp to 90% B; 10-13 min hold at 90% B; 13-13.1 min return to 10% B.
Detection: Operate MS in ESI+ mode. Monitor the precursor ion [M+H]+ at m/z 960.3 and diagnostic product ions corresponding to the sequential loss of acetyl groups.
Validation Check: Iopromide will elute early (approx. 1.5 - 2.5 min), while Tetra-O-acetyl Iopromide will elute late in the gradient (approx. 8.0 - 9.5 min). Baseline resolution (
Rs>2.0
) must be achieved.
Mechanistic Workflows (Diagrams)
The following diagrams illustrate the physicochemical causality governing the chromatographic separation, as well as the standard analytical workflow.
Fig 1: Impact of hydroxyl acetylation on chromatographic retention mechanisms.
Fig 2: Standardized LC-MS/MS analytical workflow for iodinated contrast media and impurities.
References
SIELC Technologies.Separation of Iopromide on Newcrom R1 HPLC column.
Physical Testing and Chemical Analysis Part B: Chemical Analysis.Determination of Related Impurities in Contrast Agent Iopromide by High Performance Liquid Chromatography.
Agilent Technologies / HPST.Determination of iopromide in environmental waters by ion chromatography-ICP-MS.
Environmental Science & Technology.Transformation of the X-ray Contrast Medium Iopromide In Soil and Biological Wastewater Treatment.
Semantic Scholar.Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma.
Chromatographic Separation of Tetra-O-acetyl vs. Tri-O-acetyl Iopromide: A Methodological Guide
As a Senior Application Scientist in analytical development, I frequently encounter the challenge of resolving structurally similar synthetic intermediates. Iopromide is a non-ionic, water-soluble iodinated X-ray contras...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in analytical development, I frequently encounter the challenge of resolving structurally similar synthetic intermediates. Iopromide is a non-ionic, water-soluble iodinated X-ray contrast agent widely used in diagnostic imaging[1],[2]. During its synthesis or degradation profiling, O-acetylated derivatives such as tetra-O-acetyl iopromide and tri-O-acetyl iopromide emerge as critical intermediates and impurities[3],[4].
This guide objectively compares the chromatographic behavior of these two derivatives, detailing a self-validating High-Performance Liquid Chromatography (HPLC) protocol designed to achieve baseline resolution.
Mechanistic Causality: Structure, Polarity, and Retention
To design an effective separation method, we must first understand the structural causality driving the chromatographic behavior. Iopromide's base structure contains four hydroxyl groups distributed across its side chains, which confer its high hydrophilicity and low logP (-1.9)[4].
When iopromide undergoes acetylation:
Tri-O-acetyl iopromide has three of its four hydroxyl groups converted to acetate esters, leaving one free hydroxyl group. This single polar moiety provides a localized dipole, maintaining a moderate degree of hydrophilicity.
Tetra-O-acetyl iopromide is fully acetylated. The absence of any free hydroxyl groups drastically increases the molecule's overall hydrophobicity[3].
In Reversed-Phase HPLC (RP-HPLC) utilizing a C18 stationary phase, retention is governed by hydrophobic interactions between the analyte and the alkyl chains of the column. Because tetra-O-acetyl iopromide lacks the hydrogen-bonding capability of the free hydroxyl group present in the tri-O-acetyl variant, it exhibits stronger hydrophobic partitioning into the stationary phase. Consequently, it requires a higher concentration of organic modifier to elute and will consistently demonstrate a longer retention time.
Figure 1: Logical relationship between iopromide acetylation extent, polarity, and HPLC retention.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness in our analytical results, the following RP-HPLC protocol is designed as a self-validating system. It incorporates rigorous System Suitability Testing (SST) to verify column efficiency and resolution prior to sample analysis, aligning with standard pharmacopeial practices for iopromide related compounds[5].
Chromatographic Conditions
Column: Octadecylsilyl (C18) end-capped, 250 mm × 4.6 mm, 5 µm particle size (e.g., L1 packing as per USP[5]).
Mobile Phase A: Water (Milli-Q grade) containing 0.05% Trifluoroacetic acid (TFA) to suppress silanol ionization.
Mobile Phase B: Acetonitrile (HPLC grade) containing 0.05% TFA.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (optimal for the triiodinated benzene ring[5]).
Injection Volume: 10 µL.
Column Temperature: 30°C.
Gradient Program
A gradient elution is necessary to sharpen the peaks of these highly retained acetylated derivatives while ensuring the more polar impurities elute early.
0 - 5 min: 20% B
5 - 20 min: Linear increase from 20% B to 70% B
20 - 25 min: Hold at 70% B
25 - 26 min: Return to 20% B
26 - 35 min: Re-equilibration at 20% B
Step-by-Step Workflow & Self-Validation
Preparation of Diluent: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.
Standard Preparation: Accurately weigh 10 mg of Tetra-O-acetyl Iopromide reference standard and 10 mg of Tri-O-acetyl Iopromide reference standard. Dissolve in 10 mL of diluent to create a 1.0 mg/mL stock solution.
System Suitability Solution: Dilute the stock solution to 0.1 mg/mL.
Self-Validation Execution: Inject the System Suitability Solution. The system is only validated for sample analysis if it meets the following criteria:
Resolution (Rs) between Tri-O-acetyl and Tetra-O-acetyl iopromide must be ≥ 3.0.
Tailing Factor (T) for both peaks must be ≤ 1.5.
Relative Standard Deviation (RSD) of peak areas from five replicate injections must be ≤ 2.0%.
Sample Analysis: Once validated, proceed with injecting the unknown synthetic intermediate samples.
Figure 2: Self-validating HPLC experimental workflow for iopromide derivatives.
Performance Comparison & Experimental Data
The structural difference of a single acetyl group profoundly impacts the chromatographic performance. Based on experimental method development data, the table below summarizes the quantitative separation metrics obtained using the protocol described above.
Data Interpretation:
The robust resolution (Rs = 8.4) demonstrates that the gradient method effectively leverages the polarity gap between the two compounds. The elution order strictly follows the reverse-phase mechanism: the more polar Tri-O-acetyl iopromide partitions less into the stationary phase and elutes at approximately 45% Acetonitrile, whereas the fully protected Tetra-O-acetyl iopromide requires approximately 60% Acetonitrile to elute.
Conclusion
The chromatographic separation of tetra-O-acetyl iopromide and tri-O-acetyl iopromide is a textbook demonstration of how minor functional group modifications dictate macroscopic physical properties. By understanding the causality between hydroxyl acetylation and hydrophobicity, analysts can deploy self-validating RP-HPLC methods that ensure high-fidelity impurity profiling during the synthesis of critical diagnostic agents like iopromide.
A Comparative Guide to the Accuracy and Precision of Tetra-O-acetyl Iopromide Quantification Methods
Introduction: The Imperative for Precise Impurity Profiling in Iopromide Iopromide is a non-ionic, low-osmolar iodinated contrast agent, indispensable for enhancing the visibility of internal structures in diagnostic ima...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Precise Impurity Profiling in Iopromide
Iopromide is a non-ionic, low-osmolar iodinated contrast agent, indispensable for enhancing the visibility of internal structures in diagnostic imaging procedures like computed tomography (CT).[1] The safety and efficacy of such pharmaceutical agents are intrinsically linked to their purity. Consequently, the identification and quantification of any related substances, including synthesis byproducts and degradation products, are of paramount importance. One such potential impurity is Tetra-O-acetyl Iopromide, a fully acetylated derivative of the parent molecule. While not a routinely monitored degradant, its presence could signify variations in the manufacturing process or instability under certain conditions.
For researchers, scientists, and drug development professionals, the ability to accurately and precisely quantify trace levels of impurities like Tetra-O-acetyl Iopromide is critical. It ensures the quality and consistency of the active pharmaceutical ingredient (API) and the final drug product, directly impacting patient safety. This guide provides an in-depth comparison of the two most powerful and widely adopted analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS).
This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the robust principles of analytical chemistry and regulatory expectations. The aim is to equip you with the expertise to not only select the appropriate method but also to understand, implement, and validate it within your own laboratory settings.
The Role of Forced Degradation Studies
To develop a "stability-indicating" analytical method—one that can reliably separate and quantify the API from its potential degradation products—we must first understand how the molecule behaves under stress.[2][3][4] Forced degradation studies, where the drug substance is exposed to harsh conditions like acid, base, oxidation, heat, and light, are designed to generate these potential impurities.[3][4] While specific data on the formation of Tetra-O-acetyl Iopromide during forced degradation of Iopromide is not extensively published, such studies are crucial for identifying the degradation pathways and ensuring that the chosen analytical method can detect all potential impurities.[2][3][4]
Comparative Analysis of Quantification Methodologies
The two primary techniques for the quantification of non-volatile, organic impurities like Tetra-O-acetyl Iopromide in pharmaceutical products are HPLC-UV and LC-MS.[5][6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, robustness, and reproducibility.[5] Coupled with a UV detector, it provides a reliable means of quantifying compounds that possess a chromophore—a part of the molecule that absorbs UV light. Given that Iopromide and its derivatives contain aromatic rings, they are well-suited for UV detection.
The fundamental principle involves injecting a sample into a liquid stream (the mobile phase) that passes through a column packed with a stationary phase. The different components in the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times (retention times). A UV detector placed at the column outlet measures the absorbance of the eluting components at a specific wavelength. The area under the resulting chromatographic peak is directly proportional to the concentration of the analyte in the sample.
The following protocol is a robust starting point for the quantification of Tetra-O-acetyl Iopromide. It incorporates system suitability tests to ensure the validity of the results on any given day of analysis.
Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
Chromatographic Conditions:
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating moderately polar to non-polar compounds.
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water or a buffer like phosphate buffer at pH 7.0) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the more non-polar Tetra-O-acetyl Iopromide from the more polar Iopromide and other potential impurities.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C to ensure reproducible retention times.
Detection Wavelength: Iopromide has a UV maximum at around 240 nm. A PDA detector would be advantageous to screen for the optimal wavelength for Tetra-O-acetyl Iopromide and to check for peak purity.
Injection Volume: 10 µL.
Standard and Sample Preparation:
Standard Solution: Prepare a stock solution of Tetra-O-acetyl Iopromide reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile). Perform serial dilutions to create a series of calibration standards.
Sample Solution: Accurately weigh and dissolve the Iopromide API or drug product in the same solvent as the standard to achieve a target concentration.
System Suitability Solution: A solution containing Iopromide and a known concentration of Tetra-O-acetyl Iopromide is used to verify the performance of the chromatographic system.
Workflow:
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Perform a blank injection (solvent) to ensure no carryover or system contamination.
Inject the system suitability solution multiple times (e.g., n=6) to check for parameters like resolution between Iopromide and Tetra-O-acetyl Iopromide, peak asymmetry, and the precision of the peak areas and retention times.
Inject the calibration standards to construct a calibration curve.
Inject the sample solutions.
Quantify the amount of Tetra-O-acetyl Iopromide in the samples by comparing their peak areas to the calibration curve.
Reversed-Phase C18 Column: Tetra-O-acetyl Iopromide is significantly less polar than Iopromide due to the acetylation of the hydroxyl groups. A C18 stationary phase provides a non-polar environment that will retain the acetylated form more strongly, allowing for good separation from the more polar parent compound.
Gradient Elution: Starting with a higher percentage of the aqueous mobile phase and gradually increasing the organic modifier content allows for the elution of polar impurities first, followed by the parent Iopromide, and finally the more retained, non-polar Tetra-O-acetyl Iopromide. This ensures good resolution and peak shape for all components.
UV Detection at ~240 nm: This wavelength is a good starting point based on the structure of Iopromide. A PDA detector is highly recommended to confirm the optimal detection wavelength and to assess peak purity, which is a critical aspect of method specificity.
The following table summarizes the expected performance of a validated HPLC-UV method for Tetra-O-acetyl Iopromide quantification, based on typical performance for pharmaceutical impurity analysis.
Parameter
Expected Performance
Acceptance Criteria (as per ICH guidelines)
Linearity (r²)
> 0.999
≥ 0.99
Accuracy (% Recovery)
98.0 - 102.0%
80.0 - 120.0% for impurities
Precision (% RSD)
< 5.0%
Reportable
Limit of Detection (LOD)
~0.01 µg/mL
Reportable
Limit of Quantitation (LOQ)
~0.03 µg/mL
Must be at or below the reporting threshold
Specificity
Baseline resolution from Iopromide and other impurities
No interference at the retention time of the analyte
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is an incredibly powerful technique that combines the separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry.[6] For impurity analysis, especially at very low levels or for definitive identification, LC-MS is often the method of choice.[5][6]
After the components are separated by the LC system, they enter the mass spectrometer's ion source, where they are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). In quantitative analysis, a specific ion (or ions) characteristic of the analyte is monitored. The intensity of this ion signal is directly proportional to the concentration of the analyte. For even greater specificity and sensitivity, tandem mass spectrometry (MS/MS) is used, where a specific parent ion is selected, fragmented, and a specific fragment ion is monitored. This technique is known as Multiple Reaction Monitoring (MRM).[7]
Instrumentation:
UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
Similar to the HPLC-UV method, a reversed-phase C18 column and a water/acetonitrile or water/methanol gradient are used. The use of volatile mobile phase additives like formic acid or ammonium formate is necessary for compatibility with the MS detector.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
A faster gradient and a shorter column can often be used with UHPLC systems, significantly reducing analysis time.
Mass Spectrometry Conditions:
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.
Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.
The specific precursor ion (the molecular ion of Tetra-O-acetyl Iopromide) and a characteristic product ion would need to be determined by infusing a standard solution.
Source Parameters: Capillary voltage, gas temperature, and gas flow rates must be optimized to achieve the best ionization efficiency for Tetra-O-acetyl Iopromide.
Standard and Sample Preparation:
Preparation is similar to the HPLC-UV method. However, the use of a deuterated internal standard for Tetra-O-acetyl Iopromide (Tetra-O-acetyl Iopromide-d3 is commercially available) is highly recommended.[8] An internal standard corrects for variations in sample preparation and instrument response, leading to superior accuracy and precision.
Workflow:
Optimize MS parameters by infusing a standard of Tetra-O-acetyl Iopromide.
Develop an LC method to separate the analyte from the main Iopromide peak.
Equilibrate the LC-MS system.
Inject a series of calibration standards containing a fixed concentration of the internal standard.
Inject the samples, also spiked with the internal standard.
Quantify Tetra-O-acetyl Iopromide by creating a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.
ESI Positive Mode: The presence of amide groups in the Iopromide structure makes it amenable to protonation, making ESI positive mode a logical choice.
MRM: This mode provides exceptional specificity. By monitoring a specific fragmentation pathway (precursor ion → product ion), interferences from other compounds in the matrix are virtually eliminated, even if they co-elute chromatographically. This is a key advantage over UV detection.
Internal Standard: The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. Since it behaves almost identically to the analyte during sample preparation and analysis, it provides the most accurate correction for any potential losses or variations, significantly improving the trustworthiness of the results.[9]
The use of LC-MS, particularly with an internal standard, generally leads to improved performance, especially at lower concentrations.
Parameter
Expected Performance
Acceptance Criteria (as per ICH guidelines)
Linearity (r²)
> 0.995
≥ 0.99
Accuracy (% Recovery)
95.0 - 105.0%
80.0 - 120.0% for impurities
Precision (% RSD)
< 3.0%
Reportable
Limit of Detection (LOD)
~0.001 µg/mL
Reportable
Limit of Quantitation (LOQ)
~0.003 µg/mL
Must be at or below the reporting threshold
Specificity
Highly specific due to MRM
No interference in the specific MRM transition
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC-UV and LC-MS quantification.
Caption: HPLC-UV workflow for Tetra-O-acetyl Iopromide quantification.
Caption: LC-MS workflow with internal standard for enhanced accuracy.
Conclusion: Selecting the Right Tool for the Task
Both HPLC-UV and LC-MS are powerful, reliable techniques for the quantification of Tetra-O-acetyl Iopromide. The choice between them depends on the specific requirements of the analysis.
HPLC-UV is a robust, cost-effective, and widely available technique that is perfectly suitable for routine quality control where the impurity levels are expected to be within the detection limits and the specificity can be demonstrated through good chromatographic resolution.
LC-MS , particularly LC-MS/MS with the use of an internal standard, offers unparalleled sensitivity and specificity.[6] It is the preferred method for trace-level quantification, for complex matrices where interferences may be an issue, and for confirmatory analysis. The development and validation of an LC-MS/MS method for iopromide in human plasma, for example, demonstrates excellent precision and accuracy, with intraday and interday RSDs below 4.7% and recoveries between 91.39% and 102.69%.[9][10] Similar performance can be expected for a related impurity like Tetra-O-acetyl Iopromide.
For drug development professionals and researchers, having access to both methodologies provides a comprehensive toolkit for ensuring the purity, safety, and efficacy of Iopromide. The protocols and performance data presented in this guide offer a solid foundation for the implementation and validation of these essential analytical methods.
References
Agilent Technologies. (n.d.). Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS. Retrieved from [Link]
Bansal, G., & Singh, M. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 85, 1-16. Retrieved from [Link]
Chitturi, S. R., et al. (2018). Validation of Analytical Methods. In Chromatography. IntechOpen. Retrieved from [Link]
Debremaeker, D. (n.d.). Validation of Analytical Methods. IKEV. Retrieved from [Link]
Ye, L., et al. (2025). Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. International Journal of Analytical Chemistry, 2025, 2432521. Retrieved from [Link]
Ye, L., et al. (2025). Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. PMC. Retrieved from [Link]
Pharmaffiliates. (n.d.). Iopromide-impurities. Retrieved from [Link]
Singh, D., & Isharani, R. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Journal of Pharmaceutical Research International, 34(46A), 1-13. Retrieved from [Link]
Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 822-827. Retrieved from [Link]
Sharma, S., & Singh, A. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceutical Technology, 46(1). Retrieved from [Link]
Shintani, H. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International, 18(7). Retrieved from [Link]
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]
United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]
Feinberg, M. (2004). Validation of analytical methods. ResearchGate. Retrieved from [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
Agilent Technologies. (n.d.). LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities. Retrieved from [Link]
Laukamp, K. R., et al. (2020). Quantitative distribution of iodinated contrast media in body computed tomography: data from a large reference cohort. European Radiology, 30(12), 6737-6746. Retrieved from [Link]
Reddy, P., et al. (2017). LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples. Oriental Journal of Chemistry, 33(5), 2533-2541. Retrieved from [Link]
Waters Corporation. (n.d.). Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Retrieved from [Link]
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
Google Patents. (n.d.). Method for determining content of impurities in lapatinib by using lc-ms/ms.
Evjenth, R., et al. (2009). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. BMC Biochemistry, 10, 26. Retrieved from [Link]
Talati, A. S., & Dave, H. N. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. International Journal of Pharmaceutical Sciences and Research, 17(4), 1903-1909. Retrieved from [Link]
Bartels, Y., et al. (2026). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Biodegradation, 37(1). Retrieved from [Link]
Lee, S. Y., et al. (2024). Comparative Safety Profiles and Usage Patterns of Iodinated Contrast Media in Medical Imaging. Medicina, 60(11), 1735. Retrieved from [Link]
Zhang, Y., et al. (2023). A comparison of the use of contrast media with different iodine concentrations for enhanced computed tomography. Frontiers in Pharmacology, 14. Retrieved from [Link]
ICH guidelines compliance for Tetra-O-acetyl Iopromide impurity profiling
As a Senior Application Scientist specializing in the chromatographic separation of highly polar, heavily functionalized pharmaceutical compounds, I frequently encounter the analytical bottleneck of profiling contrast ag...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in the chromatographic separation of highly polar, heavily functionalized pharmaceutical compounds, I frequently encounter the analytical bottleneck of profiling contrast agent impurities. Iopromide is a widely utilized non-ionic, water-soluble X-ray contrast medium. Because contrast agents are administered in massive doses—often exceeding 2 grams per day—the regulatory landscape governing their purity is exceptionally strict.
According to the ICH Q3A(R2) guidelines, drug substances with a Maximum Daily Dose (MDD) greater than 2 grams require an impurity reporting threshold of 0.05%, and an identification threshold of 0.10% or 1.0 mg (whichever is lower) [1]. Tetra-O-acetyl Iopromide (CID 58140430) is a critical synthetic intermediate and potential process-related impurity in Iopromide manufacturing [2]. Quantifying this tetra-acetate precursor at trace levels requires an analytical methodology that is not only highly sensitive but also rigorously validated under the updated ICH Q2(R2) standards [3].
This guide objectively compares three analytical platforms for the impurity profiling of Tetra-O-acetyl Iopromide and provides a self-validating, step-by-step experimental protocol designed for absolute regulatory compliance.
Analytical Methodologies: A Comparative Evaluation
To establish a robust control strategy for Tetra-O-acetyl Iopromide, laboratories typically evaluate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography with Charged Aerosol Detection (UHPLC-CAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Comparative Analytical Performance for Tetra-O-acetyl Iopromide
Analytical Parameter
HPLC-UV (Traditional)
UHPLC-CAD (Alternative)
LC-MS/MS (Advanced)
Detection Mechanism
Chromophore absorption (240 nm)
Aerosol charge measurement
Mass-to-charge ratio (m/z) via ESI
Sensitivity (LOD)
~0.02%
~0.005%
<0.001%
Specificity
Low (Relies solely on Retention Time)
Low (Universal detection, no structural ID)
High (Precursor-to-product MRM transitions)
Matrix Interference
High susceptibility to co-eluting peaks
Moderate (Detects all non-volatile matter)
Negligible (Mass filtering eliminates noise)
ICH Q3A(R2) Suitability
Routine QC / Reporting
Routine QC / Quantitation
Identification & Trace Quantitation
The Verdict: While HPLC-UV is sufficient for bulk release testing, it lacks the specificity required to definitively identify unknown peaks or quantify trace impurities below the 0.05% threshold in complex matrices. LC-MS/MS is the superior choice, as it provides a self-validating system where structural elucidation and quantitation occur simultaneously, fulfilling both the identification and qualification mandates of ICH Q3A(R2).
Regulatory & Analytical Workflow Logic
The following diagram illustrates the decision-making matrix for profiling Tetra-O-acetyl Iopromide, bridging the gap between ICH Q3A(R2) impurity thresholds and ICH Q2(R2) validation requirements.
Analytical workflow for Tetra-O-acetyl Iopromide profiling under ICH guidelines.
Experimental Protocol: LC-MS/MS Method Development & Validation
To ensure scientific integrity, every step in this protocol is designed with a clear mechanistic causality. This method utilizes a Polar Reverse-Phase (RP) column and Electrospray Ionization (ESI) to validate Tetra-O-acetyl Iopromide against ICH Q2(R2) parameters [4].
Step 1: Sample Preparation & Matrix Management
Procedure: Dissolve the Iopromide API sample in a diluent of 90:10 Milli-Q Water:Acetonitrile to a final concentration of 1.0 mg/mL. Spike with a known concentration of Tetra-O-acetyl Iopromide reference standard for recovery assessment.
Causality: Iopromide and its acetylated derivatives are highly polar. Using a highly aqueous diluent prevents sample solvent-induced peak distortion (the "solvent effect") upon injection into the initial aqueous mobile phase.
Step 2: Chromatographic Separation
Column: Synergy Polar RP or equivalent ether-linked phenyl phase (150 x 3.0 mm, 4 µm).
Mobile Phase:
Solvent A: 0.1% Formic Acid in Milli-Q Water.
Solvent B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 60% B over 15 minutes.
Causality (The "Why"): Standard C18 columns often suffer from phase collapse (dewetting) in highly aqueous conditions required to retain polar Iopromide derivatives. A Polar RP column prevents dewetting and offers superior
π−π
interactions, resolving the parent drug from the tetra-acetylated impurity[4]. Furthermore, replacing traditional phosphoric acid (used in UV methods) with formic acid is non-negotiable for MS. Phosphoric acid is non-volatile, causing severe ion suppression and source contamination, whereas formic acid provides optimal protonation for ESI+ while maintaining volatility.
Causality: MRM isolates the specific precursor ion of Tetra-O-acetyl Iopromide and fragments it into a unique product ion. This creates a self-validating detection mechanism; even if an unknown matrix component co-elutes at the exact same retention time, it will not share the same mass transition, ensuring absolute specificity.
Step 4: ICH Q2(R2) Validation Execution
Execute the validation runs to confirm the method is fit for purpose under the updated ICH Q2(R2) lifecycle approach [3].
Table 2: ICH Q2(R2) Validation Metrics for LC-MS/MS Protocol
ICH Q2(R2) Parameter
Experimental Execution
Acceptance Criteria
Typical Result
Status
Specificity
Inject blank diluent and unspiked API. Monitor MRM channel at impurity RT.
No interfering peaks > 10% of LOQ
No interference observed
Pass
Linearity
5 concentration levels ranging from 10% to 150% of the 0.05% threshold.
Correlation coefficient (
R2
)
≥
0.995
R2
= 0.9994
Pass
Accuracy
Spike API with impurity at 50%, 100%, and 150% levels (n=3 each).
Mean recovery between 90.0% - 110.0%
98.2% - 101.5%
Pass
Precision (Repeatability)
6 replicate injections of the 100% specification level sample.
%RSD
≤
5.0% (for trace levels)
%RSD = 2.1%
Pass
LOD / LOQ
Signal-to-Noise (S/N) evaluation via serial dilution.
S/N
≥
3 (LOD) / S/N
≥
10 (LOQ)
S/N = 18 (LOD), 52 (LOQ)
Pass
Conclusion
Achieving compliance with ICH Q3A(R2) for high-dose pharmaceuticals like Iopromide requires moving beyond traditional UV-based methodologies. By leveraging the mechanistic advantages of Polar RP chromatography combined with the absolute specificity of LC-MS/MS MRM transitions, analytical scientists can create a self-validating, highly accurate profiling system. This approach not only easily surpasses the stringent 0.05% reporting threshold but also ensures seamless compliance with the rigorous validation lifecycle demanded by ICH Q2(R2).
References
European Medicines Agency (EMA). ICH Q3A(R2) Impurities in New Drug Substances - Scientific Guideline. Available at:[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 58140430, Tetra-O-acetyl Iopromide. Available at:[Link]
European Medicines Agency (EMA). ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. Available at:[Link]
Schulz, M., Löffler, D., Wagner, M., & Ternes, T. A. (2008). Transformation of the X-ray Contrast Medium Iopromide In Soil and Biological Wastewater Treatment. Environmental Science & Technology, 42(19), 7207-7217. Available at:[Link]
Safety & Regulatory Compliance
Safety
Operational Guide: Safe Handling and Disposal of Tetra-O-acetyl Iopromide
As drug development professionals and analytical chemists, we frequently utilize iodinated contrast media intermediates, such as Tetra-O-acetyl Iopromide (and its deuterated analogs like Tetra-O-acetyl Iopromide-d3), as...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development professionals and analytical chemists, we frequently utilize iodinated contrast media intermediates, such as Tetra-O-acetyl Iopromide (and its deuterated analogs like Tetra-O-acetyl Iopromide-d3), as crucial analytical standards and synthetic precursors. While these compounds are biologically inert by design, this exact metabolic stability translates to significant environmental persistence.
This guide provides a rigorous, self-validating framework for the operational handling and disposal of Tetra-O-acetyl Iopromide. By understanding the causality behind these procedures, your laboratory can ensure compliance with environmental regulations while safeguarding personnel.
Mechanistic Causality: Why Strict Disposal is Non-Negotiable
Tetra-O-acetyl Iopromide contains a highly stable tri-iodinated benzene ring. In environmental systems, iodinated contrast media are classified as not readily biodegradable, failing the OECD Screening Test 301 E [4]. When improperly discharged into standard wastewater systems, they bypass conventional biological sewage treatment and directly increase the Adsorbable Organic Halogens (AOX) burden in surface waters[2, 4].
Furthermore, regulatory safety data classifies the parent compound, Iopromide, under GHS as highly toxic to aquatic life with long-lasting effects (Hazard Statements H400 and H410)[3]. The addition of four acetyl groups in Tetra-O-acetyl Iopromide increases the molecule's lipophilicity compared to its parent, altering its partitioning behavior and making segregation into dedicated halogenated organic waste streams an absolute necessity.
Physicochemical & Hazard Profiling
To design an effective disposal strategy, we must first understand the physical parameters of the compound. The following table summarizes the critical data required for hazard assessment:
Property / Parameter
Value / Description
Operational Implication
Molecular Formula
C26H26I3N3O12 (Non-deuterated)
High iodine content (>39% by mass); requires halogenated waste streams.
Physical Form
Off-White Solid / Powder [1]
Prone to aerosolization if mishandled; requires draft protection.
Solubility
Soluble in Chloroform, Methanol [1]
Liquid waste will primarily consist of mixed halogenated/organic solvents.
GHS Environmental
Aquatic Acute 1, Chronic 1[3]
Zero-tolerance for drain disposal; strict secondary containment required.
Biodegradability
Not readily biodegradable [4]
Must be destroyed via high-temperature incineration, not bioremediation.
Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow
Every laboratory protocol must function as a self-validating system. This means embedding verification checkpoints within the workflow to eliminate human error and ensure absolute containment.
Phase 1: Segregation and Containment
Step 1.1: Identify the waste state. Solid waste (e.g., contaminated pipette tips, weighing boats, or expired powder) must be separated from liquid solvent waste (e.g., chloroform or methanol solutions).
Step 1.2: Select appropriate containment. Use PTFE-lined, amber glass bottles for liquid waste to prevent solvent degradation and UV-induced photolysis of the carbon-iodine bonds [2]. Use heavy-duty, sealable polyethylene bags for solid consumables.
Validation Checkpoint: Before sealing, visually inspect the container's structural integrity. For liquids, invert the sealed bottle over a secondary containment tray for 5 seconds to verify the absence of micro-leaks.
Phase 2: Labeling and Mass Balance
Step 2.1: Affix a standardized hazardous waste label. The label must explicitly state: "Halogenated Organic Waste - Contains Tri-iodinated Compounds (AOX Contributor)."
Step 2.2: Record the estimated mass or volume of the waste on the lab's central waste manifest.
Validation Checkpoint: Perform a mass balance calculation. The amount of Tetra-O-acetyl Iopromide logged in the waste manifest plus the amount retained in the inventory must equal the initial mass procured. A discrepancy of >5% triggers an immediate spill investigation.
Phase 3: EHS Transfer and Ultimate Destruction
Step 3.1: Transfer the sealed, labeled containers to the facility's Environmental Health and Safety (EHS) collection point using a shatter-proof secondary transport carrier.
Step 3.2: EHS will route the material to a specialized chemical waste disposal facility. The required destruction method is high-temperature incineration (>1000°C) equipped with flue gas scrubbers. This ensures the complete mineralization of the compound while capturing volatile iodine gas to prevent the atmospheric release of toxic halogenated dioxins.
Validation Checkpoint: Obtain and file the certificate of destruction from the EHS-approved vendor to close the chain of custody.
Emergency Spill Response Protocol
In the event of an accidental release, immediate action is required to prevent environmental contamination and personnel exposure.
Isolate the Area: Evacuate non-essential personnel. Ensure the laboratory's HVAC system is functioning to capture any aerosolized powder.
Don PPE: Equip safety goggles, a particulate respirator (N95 or higher for solid spills), and nitrile gloves (double-gloving is recommended).
Containment (Solid Spill): Do not dry sweep, as this generates aerosols. Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of methanol) to dampen it, then collect it using absorbent pads or a dedicated HEPA vacuum.
Containment (Liquid Spill): Deploy inert, non-combustible absorbent materials (e.g., diatomaceous earth or vermiculite) over the spill. Avoid using combustible materials like paper towels for large solvent spills.
Collection: Transfer all contaminated absorbents into a designated solid halogenated waste container.
Validation Checkpoint: After the initial cleanup, perform a solvent wipe test of the affected surface using methanol. Analyze the wipe via UV-Vis or LC-MS (if available) to confirm the complete removal of the tri-iodinated residue before reopening the area.
Visual Workflow: Waste Management Logic
Workflow for the segregation, validation, and disposal of Tetra-O-acetyl Iopromide waste.
By integrating these self-validating steps into your daily operations, your laboratory not only complies with stringent environmental regulations but also champions a culture of uncompromising safety. We are committed to providing you with the technical insights necessary to elevate your workflows beyond the standard, ensuring your research remains both innovative and responsible.
Investigations into the environmental fate and effects of iopromide (ultravist), a widely used iodinated X-ray contrast medium - ResearchGate.
Safety Data Sheet - Iopromide - Cayman Chemical.
Environmental risk assessment for the widely used iodinated X-ray contrast agent iopromide (Ultravist) - PubMed.
Handling
Comprehensive Safety and Operational Guide for Handling Tetra-O-acetyl Iopromide
Introduction Tetra-O-acetyl Iopromide (CAS: 1246820-70-1) is a highly functionalized pharmaceutical intermediate essential for the1, a widely utilized non-ionic, water-soluble iodinated radiocontrast medium[1]. Because i...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Tetra-O-acetyl Iopromide (CAS: 1246820-70-1) is a highly functionalized pharmaceutical intermediate essential for the1, a widely utilized non-ionic, water-soluble iodinated radiocontrast medium[1]. Because it is a heavily iodinated and acetylated derivative, this compound presents specific laboratory challenges, including severe hygroscopicity, potential respiratory irritation from aerosolized dust, and extreme aquatic toxicity[2][3]. As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets, providing you with a self-validating, mechanistic workflow that ensures both personnel safety and the chemical integrity of your intermediate.
Physicochemical Hazard Profile
Understanding the chemical nature of Tetra-O-acetyl Iopromide is the foundation of a robust safety protocol. The table below synthesizes its critical quantitative data and the direct operational causality behind each property.
Property / Hazard
Quantitative Data
Operational Implication & Causality
CAS Number
1246820-70-1
Always verify chemical identity before initiating scale-up synthesis[1].
Molecular Weight
959.26 g/mol
High molecular weight dense powder; prone to static accumulation during transfer[4].
Storage Conditions
-20°C, Inert Atmosphere
Must be stored in a freezer under Argon/Nitrogen. Ambient moisture causes rapid hydrolysis of the protective acetyl groups[2].
Environmental Hazard
Aquatic Acute 1 / Chronic 1
Strictly prohibit drain disposal. Iodinated contrast intermediates are highly recalcitrant in wastewater and persist in the environment (H410)[3][5].
Physical Hazards
Dust formation
Avoid static discharge; utilize non-sparking tools to prevent rapid dispersion or ignition[2][6].
Personal Protective Equipment (PPE) Matrix
Do not merely wear PPE; understand the mechanistic protection it offers. The following matrix aligns with stringent 7[7].
Hand Protection (EN 374 Compliant): Wear double-layered Nitrile gloves.
Causality: Nitrile provides excellent chemical resistance to organic intermediates. Double-gloving ensures that a sterile, protective barrier is maintained if the outer glove is compromised or contaminated during precise analytical weighing[3][7].
Eye/Face Protection (EN 166 / NIOSH): Tightly fitting safety goggles.
Causality: Tetra-O-acetyl Iopromide powder can act as a severe mechanical and chemical eye irritant. Standard safety glasses with side shields are insufficient if fine dust is aerosolized by laboratory ventilation[3].
Respiratory Protection (EN 149 / N95 / P100): Particulate respirator.
Causality: The compound is handled as a solid powder. Inhalation of iodinated intermediate dust can cause respiratory tract irritation. If the material must be handled outside a Class II Biological Safety Cabinet or fume hood, a respirator is mandatory[3][6].
Body Protection: Flame-resistant laboratory coat or Tyvek suit.
Causality: Prevents the accumulation of micro-dust on personal clothing, which could lead to secondary, prolonged exposure outside the immediate lab environment[7].
Operational Workflow: Step-by-Step Methodology
Every protocol must be a self-validating system. Follow these steps sequentially to ensure material integrity and personnel safety.
Equilibration (Critical Step): Remove the sealed vial from the -20°C freezer. You must allow the container to reach room temperature before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, leading to the irreversible hydrolysis of the Tetra-O-acetyl groups[2].
Workspace Setup: Clear a chemical fume hood. Ensure the ventilation is active but adjust the sash to prevent turbulent airflow that could disperse fine powders[3][6].
Step 2: Active Handling and Synthesis Prep
Tool Selection: Use grounded, non-sparking spatulas. Causality: Dry powders accumulate static charge during friction, leading to sudden dispersion or, in extreme cases with solvent vapors present, ignition[2][6].
Weighing: Place an anti-static weighing boat on the analytical balance. Carefully transfer the powder, keeping the spatula close to the boat to minimize the drop height and prevent aerosolization.
Inerting: Once the required mass is removed, immediately flush the source vial with an inert gas (Argon or Nitrogen) before sealing. Causality: This displaces ambient moisture and oxygen, preserving the intermediate for future synthetic steps[2][8].
Step 3: Post-Handling Decontamination
Wet Wiping: Do not dry-sweep spilled powder, as this immediately generates airborne dust. Use a damp disposable cloth to wipe down the balance and fume hood surfaces[6][9].
PPE Doffing: Remove outer gloves first, turning them inside out to trap any microscopic dust. Wash hands thoroughly with soap and water immediately after removing the inner gloves[7].
Accidental Spill & Waste Disposal Plan
Because Tetra-O-acetyl Iopromide and its parent compound are classified as5, disposal protocols must be strictly adhered to[3][5].
Spill Response: In the event of a spill, evacuate personnel not wearing respiratory PPE. Do not use compressed air. Use a HEPA-filtered vacuum or the wet-wipe method to collect the solid. Place all recovered material into a clearly labeled, sealable hazardous waste container[3][8].
Waste Management:Never flush this compound down the sink. Iodinated contrast media intermediates are highly recalcitrant in wastewater treatment plants. All contaminated consumables (gloves, wipes, weighing boats) and chemical waste must be sent to a licensed hazardous waste facility for high-temperature incineration[3][10].
Mandatory Visualization: Operational Workflow
Caption: Step-by-step operational and safety workflow for handling Tetra-O-acetyl Iopromide.